Lauroyl alanine
Description
Properties
IUPAC Name |
(2S)-2-(dodecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-74-4 | |
| Record name | Lauroyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUROYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricacies of Self-Assembly: A Technical Guide to the Micellization of Lauroyl Alanine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Micellization
Surfactant molecules, such as lauroyl alanine, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a remarkable phenomenon known as self-assembly. At low concentrations, they exist as monomers. However, as the concentration increases and reaches a critical point—the Critical Micelle Concentration (CMC)—the hydrophobic tails spontaneously aggregate to minimize their contact with water, forming spherical structures called micelles. The hydrophilic head groups form the outer shell of the micelle, interacting favorably with the surrounding water molecules. This process is a dynamic equilibrium, crucial for the solubilization of poorly water-soluble drugs within the hydrophobic micellar core, a key application in drug delivery.
Below is a diagram illustrating the structure of a this compound molecule, highlighting its amphiphilic nature.
Caption: Molecular structure of this compound.
The process of micellization can be visualized as a transition from individual surfactant monomers to organized micellar structures as the concentration surpasses the CMC.
Caption: Monomer to micelle transition.
Quantitative Analysis of Micellization Behavior
Due to the limited availability of specific data for this compound, this section presents quantitative data for its close structural analog, sodium lauroyl sarcosinate (SLAS). These values provide a strong indication of the expected behavior of this compound under similar conditions.
Critical Micelle Concentration (CMC) and Degree of Counter-ion Dissociation (α)
The CMC is a fundamental parameter that defines the onset of micellization. The degree of counter-ion dissociation (α) provides insight into the ionization state of the micelles. The following table summarizes the CMC and α values for SLAS in aqueous solution at various temperatures.
| Temperature (K) | CMC (mmol·L⁻¹) | α |
| 288.15 | 13.6 | 0.56 |
| 298.15 | 13.9 | 0.58 |
| 308.15 | 14.2 | 0.61 |
| 318.15 | 14.7 | 0.61 |
Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.
Thermodynamic Parameters of Micellization
The spontaneity and energetic favorability of micellization are described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
| Temperature (K) | ΔG°mic (kJ·mol⁻¹) | ΔH°mic (kJ·mol⁻¹) | ΔS°mic (J·mol⁻¹·K⁻¹) |
| 288.15 | -15.2 | -3.8 | 39.6 |
| 298.15 | -15.6 | -3.8 | 39.6 |
| 308.15 | -16.0 | -3.8 | 39.6 |
| 318.15 | -16.4 | -3.8 | 39.6 |
Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.
The negative values of ΔG°mic indicate that the micellization process is spontaneous. The positive entropy change (ΔS°mic) is the primary driving force for micellization, a phenomenon attributed to the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.[1]
Experimental Protocols for Characterization
Accurate characterization of the self-assembly and micellization behavior of surfactants like this compound is essential. This section outlines the detailed methodologies for key experimental techniques.
Determination of Critical Micelle Concentration (CMC) by Tensiometry
Tensiometry is a widely used method to determine the CMC by measuring the surface tension of surfactant solutions at varying concentrations.
Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log(concentration) plot.
Workflow:
Caption: Tensiometry workflow for CMC determination.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: For each concentration, measure the surface tension using a calibrated tensiometer at a constant temperature. Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned between measurements.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions with different slopes. The point of intersection of the extrapolated linear portions corresponds to the CMC.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles, such as micelles, in a solution.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation.
Workflow:
Caption: DLS workflow for micelle size determination.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or deionized water.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust particles or large aggregates that could interfere with the measurement.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature.
-
Measurement: Set the measurement parameters, including the scattering angle, laser power, and measurement duration. The instrument will then record the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will calculate the autocorrelation function of the scattered light intensity. From this, the diffusion coefficient (D) is determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
Determination of Aggregation Number by Fluorescence Quenching
The aggregation number (Nagg) is the average number of surfactant molecules that form a single micelle. Steady-state fluorescence quenching is a common method for its determination.
Principle: This technique involves a fluorescent probe that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also partitions into the micelles. The fluorescence of the probe is "quenched" (i.e., its intensity is reduced) when a quencher molecule is present in the same micelle. By measuring the decrease in fluorescence intensity as a function of the quencher concentration, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.
Workflow:
Caption: Fluorescence quenching workflow for aggregation number determination.
Detailed Protocol:
-
Solution Preparation: Prepare a series of solutions of this compound at a concentration above its CMC. To each solution, add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene).
-
Quencher Addition: To each of these solutions, add varying concentrations of a quencher molecule that preferentially partitions into the micelles.
-
Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.
-
Data Analysis: According to the Poisson distribution model for quencher distribution among micelles, the relationship between fluorescence intensity and quencher concentration is given by: ln(I₀ / I) = [Q] / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the total quencher concentration, and [Micelle] is the concentration of micelles.
-
Calculation: Plot ln(I₀ / I) versus [Q]. The slope of the resulting linear plot is equal to 1 / [Micelle]. The aggregation number (Nagg) can then be calculated using the following equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration.[2]
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.
Principle: ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution (or pure solvent). Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell approaches and exceeds the CMC, the heat change is dominated by the enthalpy of micellization (ΔHmic). The resulting titration curve can be analyzed to determine both the CMC and the enthalpy of micellization.
Workflow:
Caption: ITC workflow for thermodynamic parameter determination.
Detailed Protocol:
-
Instrument and Sample Preparation: Thoroughly clean and degas the ITC instrument, sample cell, and injection syringe. Prepare a concentrated solution of this compound (typically 10-20 times the expected CMC) and degas it. Fill the sample cell with deionized water or the corresponding buffer.
-
Titration: Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while maintaining a constant temperature. The instrument records the heat flow required to maintain a zero temperature difference between the sample and reference cells.
-
Data Acquisition: The raw data consists of a series of heat flow peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change (ΔH) for each injection. Plot the cumulative heat change as a function of the total surfactant concentration in the cell. The resulting sigmoidal curve is then fitted to a suitable model (e.g., a pseudo-phase separation model) to extract the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy of micellization (ΔGmic) can be calculated from the CMC, and the entropy of micellization (ΔSmic) can then be determined using the Gibbs-Helmholtz equation.[3][4]
Conclusion
The self-assembly and micellization of this compound are critical to its function as a surfactant in various applications, particularly in the pharmaceutical field for the formulation of poorly soluble drugs. While specific quantitative data for this compound remains a subject for further investigation, the analysis of its close structural analog, sodium lauroyl sarcosinate, provides a robust framework for understanding its behavior. The experimental protocols detailed in this guide offer a comprehensive approach to characterizing the micellization properties of this compound and similar amino acid-based surfactants. A thorough understanding of these properties is paramount for the rational design and optimization of advanced drug delivery systems.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Lauroyl Alanine Micelles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic properties of micelles formed by N-lauroyl-L-alanine (lauroyl alanine), an amino acid-based surfactant of significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility and mildness. Understanding the thermodynamics of micellization is crucial for optimizing formulations, predicting stability, and controlling the encapsulation and delivery of active pharmaceutical ingredients (APIs).
Core Thermodynamic Principles of Micellization
The spontaneous formation of micelles in an aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC), is an entropically driven process. The hydrophobic tails of the surfactant molecules are shielded from water, leading to a significant increase in the entropy of the overall system. The key thermodynamic parameters governing this process are:
-
Critical Micelle Concentration (CMC): The minimum concentration of a surfactant at which micelle formation begins. It is a critical parameter for determining the efficiency of a surfactant.
-
Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process.
-
Enthalpy of Micellization (ΔH°mic): Represents the heat change associated with the formation of micelles. It can be endothermic or exothermic depending on the surfactant and temperature.
-
Entropy of Micellization (ΔS°mic): The change in the degree of randomness of the system upon micellization. It is typically the primary driving force for the self-assembly of surfactant molecules in aqueous solutions.
These parameters are related by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
Quantitative Thermodynamic Data
Direct and comprehensive thermodynamic data for sodium N-lauroyl-L-alaninate is not extensively available in publicly accessible literature. However, data for the closely related N-acyl amino acid surfactant, sodium N-lauroyl sarcosinate (SLS), provides valuable insights into the expected behavior of this compound micelles. The primary structural difference is the presence of a methyl group on the nitrogen atom of the headgroup in sarcosinate compared to a hydrogen atom in alaninate.
Table 1: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate (SLS) in Aqueous Solution
| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 293.15 | 13.6 | -32.66 ± 0.28 | - | - |
| 303.15 | 14.2 | -34.67 ± 0.36 | - | - |
| 308.15 | 14.2 | -35.81 ± 0.45 | - | - |
| 313.15 | 14.7 | - | - | - |
Data adapted from a study on the effect of procaine hydrochloride on SLS micellization; the values presented are for SLS in water.[1]
Note: The enthalpy and entropy values were not explicitly provided in a directly comparable format in the cited source. However, it was noted that the micellization of SLS is an entropy-driven process. The temperature dependence of the CMC for SLS shows a minimum around 303.15 K, which is characteristic of ionic surfactants.[1]
Experimental Protocols for Thermodynamic Characterization
Accurate determination of the thermodynamic properties of this compound micelles requires precise experimental techniques. The following are detailed protocols for the most common methods.
Determination of Critical Micelle Concentration (CMC)
3.1.1. Conductivity Measurement
This method is suitable for ionic surfactants like sodium lauroyl alaninate. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases due to the lower mobility of the larger micelles compared to the free monomers.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of sodium N-lauroyl-L-alaninate (e.g., 50 mM) in deionized water.
-
Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 298.15 K).
-
Titration:
-
Place a known volume of deionized water in the conductivity cell and measure its conductivity.
-
Make successive additions of small, known volumes of the stock surfactant solution into the cell.
-
After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate to the set temperature before recording the conductivity.
-
-
Data Analysis:
3.1.2. Surface Tension Measurement
The formation of micelles is accompanied by a change in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of solutions of sodium N-lauroyl-L-alaninate with varying concentrations in deionized water, spanning a range below and above the expected CMC.
-
Instrumentation: Use a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with temperature control.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each prepared solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements.
-
-
Data Analysis:
3.1.3. Fluorescence Spectroscopy
This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of sodium N-lauroyl-L-alaninate solutions of varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent is evaporated.
-
-
Instrumentation: Use a fluorescence spectrophotometer with temperature control.
-
Measurement:
-
Excite the pyrene probe at an appropriate wavelength (e.g., 335 nm).
-
Record the emission spectra.
-
-
Data Analysis:
-
Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.
-
A sigmoidal decrease in the I₁/I₃ ratio will be observed, and the inflection point of this curve corresponds to the CMC.[6]
-
Determination of Enthalpy, Entropy, and Gibbs Free Energy of Micellization
3.2.1. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°mic) and the CMC in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of sodium N-lauroyl-L-alaninate (well above the CMC) in a suitable buffer or deionized water. This will be the titrant in the syringe.
-
Fill the sample cell with the same buffer or deionized water.
-
Thoroughly degas both the titrant and the cell solution.
-
-
Instrumentation: Use an isothermal titration calorimeter. Set the experimental temperature.
-
Titration:
-
Inject small, sequential aliquots of the concentrated surfactant solution into the sample cell while stirring.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.
-
The resulting isotherm will show a transition corresponding to the CMC. The enthalpy change of micellization (ΔH°mic) can be determined from the difference in the enthalpy values before and after the transition.[7][8]
-
3.2.2. Calculation of Thermodynamic Parameters from Temperature Dependence of CMC
By determining the CMC at different temperatures using one of the methods described above (e.g., conductivity), the standard Gibbs free energy, enthalpy, and entropy of micellization can be calculated using the following equations based on the phase separation model:
-
Gibbs Free Energy of Micellization (ΔG°mic): ΔG°mic = RT ln(CMC) (where R is the gas constant, T is the absolute temperature, and CMC is expressed as a mole fraction)
-
Enthalpy of Micellization (ΔH°mic): This can be obtained from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T: d(ln CMC)/d(1/T) = -ΔH°mic / R
-
Entropy of Micellization (ΔS°mic): ΔS°mic = (ΔH°mic - ΔG°mic) / T
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of this compound micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. zaguan.unizar.es [zaguan.unizar.es]
Spectroscopic Characterization of N-lauroyl-L-alanine: A Technical Guide
Introduction
N-lauroyl-L-alanine is an N-acyl amino acid, a class of molecules finding increasing application in the pharmaceutical, cosmetic, and material science industries. It is synthesized from the natural amino acid L-alanine and lauric acid, a saturated fatty acid. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize N-lauroyl-L-alanine: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the analytical methodologies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-lauroyl-L-alanine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and to establish the connectivity of the atoms within the molecule.
¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for N-lauroyl-L-alanine. These values are based on the analysis of similar N-acyl amino acids and the known chemical shifts of L-alanine and lauric acid moieties.
Table 1: ¹H NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | br s | 1H | -NH- (Amide proton) |
| ~4.3 - 4.5 | q | 1H | α-CH (Alanine) |
| ~2.2 - 2.3 | t | 2H | -CH₂-C=O (Lauric acid) |
| ~1.5 - 1.7 | m | 2H | -CH₂-CH₂-C=O (Lauric acid) |
| ~1.3 - 1.4 | d | 3H | -CH₃ (Alanine) |
| ~1.2 - 1.3 | br s | 16H | -(CH₂)₈- (Lauric acid) |
| ~0.8 - 0.9 | t | 3H | -CH₃ (Lauric acid) |
br s = broad singlet, q = quartet, t = triplet, m = multiplet, d = doublet
Table 2: ¹³C NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 177 | -COOH (Carboxylic acid) |
| ~173 - 174 | -C=O (Amide) |
| ~49 - 51 | α-CH (Alanine) |
| ~36 - 38 | -CH₂-C=O (Lauric acid) |
| ~31 - 32 | -(CH₂)ₙ- |
| ~29 - 30 | -(CH₂)ₙ- |
| ~25 - 26 | -CH₂-CH₂-C=O (Lauric acid) |
| ~22 - 23 | -CH₂-CH₃ (Lauric acid) |
| ~18 - 19 | -CH₃ (Alanine) |
| ~14 | -CH₃ (Lauric acid) |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of N-lauroyl-L-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically several hundred to thousands of scans), depending on the sample concentration and instrument sensitivity.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the ¹H NMR signals and pick the peaks in both ¹H and ¹³C spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of N-lauroyl-L-alanine and for quantitative analysis. A reversed-phase HPLC method is typically employed.
HPLC Data
Table 3: Typical HPLC Parameters for N-lauroyl-L-alanine Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A time-dependent gradient from a higher polarity (more of mobile phase A) to a lower polarity (more of mobile phase B) is typically used. For example, starting with 90% A and decreasing to 10% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 210-220 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10-20 µL |
| Expected Retention Time | Highly dependent on the specific gradient and column, but expected to be in the mid-to-late region of the chromatogram due to the long alkyl chain. |
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter and degas the solvents to prevent pump and column issues.
-
Sample Preparation: Accurately weigh and dissolve a small amount of N-lauroyl-L-alanine in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
-
Set the detector wavelength and other instrument parameters as specified in Table 3.
-
-
Analysis: Inject the prepared sample solution and run the gradient program.
-
Data Analysis: Identify the peak corresponding to N-lauroyl-L-alanine based on its retention time. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of N-lauroyl-L-alanine and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
MS Data
Table 4: Mass Spectrometry Data for N-lauroyl-L-alanine
| Parameter | Value |
| Molecular Formula | C₁₅H₂₉NO₃[1] |
| Molecular Weight | 271.40 g/mol [1] |
| Exact Mass | 271.21474 Da |
| Expected Ion Adducts (Positive Mode) | [M+H]⁺: m/z 272.2220, [M+Na]⁺: m/z 294.2039, [M+K]⁺: m/z 310.1779 |
| Expected Ion Adducts (Negative Mode) | [M-H]⁻: m/z 270.2074, [M+Cl]⁻: m/z 306.1814 |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of N-lauroyl-L-alanine (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to enhance ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC-MS system.
-
MS Acquisition:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum in the appropriate m/z range (e.g., 100-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
-
Data Analysis: Identify the molecular ion peaks corresponding to the expected adducts. For HRMS, the measured accurate mass can be used to confirm the elemental formula.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the complete spectroscopic characterization of N-lauroyl-L-alanine.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-lauroyl-L-alanine.
References
Enzymatic Synthesis of Lauroyl Alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of N-lauroyl-L-alanine, a biocompatible surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high selectivity and milder reaction conditions. This document outlines the core principles of lipase-catalyzed N-acylation, detailed experimental protocols for synthesis and purification, analytical methods for characterization and quantification, and a summary of key reaction parameters.
Introduction
N-acyl amino acids, such as lauroyl alanine, are a class of anionic surfactants that exhibit excellent emulsifying, foaming, and dispersing properties, coupled with low toxicity and high biodegradability. The conventional chemical synthesis of these compounds often involves harsh reagents and conditions. In contrast, enzymatic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has emerged as a sustainable and highly selective alternative. Lipases catalyze the acylation of the amino group of alanine with lauric acid or its esters. Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly effective for this transformation, offering enhanced stability and reusability.[1] This guide details the methodology for the lipase-catalyzed synthesis of this compound, providing researchers with the necessary protocols and data for its efficient production and analysis.
Lipase-Catalyzed N-Acylation of Alanine
The enzymatic synthesis of this compound involves the formation of an amide bond between the amino group of L-alanine and the carboxyl group of lauric acid. The reaction is catalyzed by a lipase, which activates the carboxylic acid to facilitate the nucleophilic attack by the amino group of alanine.
Reaction Mechanism
The catalytic mechanism of lipase in the N-acylation of alanine follows a two-step process, often referred to as a Ping-Pong Bi-Bi mechanism.
-
Acylation: The lipase's active site serine residue attacks the carbonyl carbon of lauric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme intermediate.
-
Nucleophilic Attack: The amino group of L-alanine then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.
-
Deacylation: The intermediate collapses, releasing N-lauroyl-L-alanine and regenerating the free enzyme.
Quantitative Data Summary
The efficiency of the enzymatic synthesis of N-acyl amino acids is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and reaction time. The following table summarizes optimized reaction conditions and corresponding yields for the synthesis of a structurally related compound, lauroyl-N-methyl glucamide, which serves as a valuable reference for the synthesis of this compound.[2]
| Parameter | Optimized Value | Lauric Acid Conversion (%) | Product Yield (%) | Reference |
| Lipase | Novozym® 435 | 64.5 | 96.5 | [2] |
| Enzyme Conc. | 8% (w/w of substrates) | 64.5 | 96.5 | [2] |
| Substrate Ratio | 1:1 (L-Alanine:Lauric Acid) | 64.5 | 96.5 | [2] |
| Temperature | 50-55 °C | 64.5 | 96.5 | [2] |
| Solvent | tert-amyl alcohol | 64.5 | 96.5 | [2] |
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and analysis of this compound.
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)
-
Substrates: L-Alanine, Lauric Acid
-
Solvent: tert-Amyl alcohol (or other suitable organic solvent like 2-methyl-2-butanol)
-
Reagents for Analysis: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate, Phosphoric acid, Deionized water
-
Equipment:
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Synthesis of N-Lauroyl-L-Alanine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve L-alanine (e.g., 10 mmol) and lauric acid (e.g., 10 mmol) in 50 mL of tert-amyl alcohol.
-
Enzyme Addition: Add Novozym® 435 (8% of the total substrate weight).
-
Reaction Conditions: Stir the mixture at 55 °C and 200 rpm. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC. A typical reaction time is 24-48 hours.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and reused.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.
Analytical Methods
This method is used for the quantification of this compound and to monitor the consumption of lauric acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid). A typical gradient could be from 30% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.[3]
-
Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard method with a calibration curve of pure N-lauroyl-L-alanine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Mix a small amount of the dried product with KBr and press into a pellet.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks: Characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹), the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹), and aliphatic C-H stretching around 2850-2950 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Record ¹H and ¹³C NMR spectra.
-
Expected Signals:
-
¹H NMR: Signals corresponding to the protons of the lauroyl chain (long aliphatic chain), the α-proton and methyl protons of the alanine moiety, and the amide proton.
-
¹³C NMR: Signals for the carbonyl carbons of the amide and carboxylic acid, and the carbons of the lauroyl chain and the alanine residue.
-
-
Experimental Workflow and Logic
The overall process for the enzymatic synthesis and analysis of this compound can be visualized as a sequential workflow.
Conclusion
The enzymatic synthesis of this compound using an immobilized lipase such as Novozym® 435 presents a highly efficient, selective, and environmentally friendly method for the production of this valuable biosurfactant. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize, purify, and characterize this compound. The optimization of reaction parameters, as indicated by studies on similar compounds, can lead to high conversion and yield. The analytical methods described ensure accurate monitoring and quality control of the final product. The adoption of such biocatalytic processes is crucial for the advancement of sustainable chemical manufacturing in the pharmaceutical and related industries.
References
Biocatalytic Synthesis of Lauroyl Alanine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocatalytic synthesis of N-lauroyl-L-alanine and its derivatives, compounds of significant interest in the pharmaceutical, cosmetic, and material science fields. This document details enzymatic synthesis strategies, presents quantitative data from key studies, and outlines detailed experimental protocols. Furthermore, it visualizes the mechanism of action of lauroyl alanine derivatives in drug delivery applications.
Introduction
N-lauroyl-L-alanine is an N-acyl amino acid, an amphiphilic molecule consisting of a hydrophobic lauroyl chain attached to the hydrophilic amino acid, alanine. This structure imparts surfactant-like properties, making it valuable in a range of applications. Biocatalytic synthesis, employing enzymes such as lipases and proteases, offers a green and sustainable alternative to traditional chemical methods, which often involve harsh conditions and hazardous reagents. The enzymatic approach provides high selectivity and efficiency under mild reaction conditions.
This compound and its derivatives are gaining attention in drug development for their ability to form self-assembling nanostructures, such as organogels. These structures can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.
Biocatalytic Synthesis of this compound and Derivatives
The primary biocatalytic route for synthesizing this compound is through the N-acylation of L-alanine with lauric acid or its esters, catalyzed by enzymes like lipases.
Key Enzymes and Reaction Principles
Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this synthesis. They catalyze the formation of an amide bond between the carboxyl group of lauric acid and the amino group of alanine. The reaction is a reversible process, and to drive the equilibrium towards synthesis, water, a byproduct of the reaction, is typically removed.
A general workflow for the enzymatic synthesis is depicted below:
Quantitative Data on Synthesis
The following tables summarize quantitative data from studies on the synthesis of this compound derivatives and related compounds.
Table 1: Enzymatic Synthesis of this compound Derivatives and Analogs
| Product | Enzyme | Substrates | Solvent | Temp. (°C) | Yield (%) | Conversion (%) | Reference |
| 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives | Candida antarctica lipase (Novozym® 435) | Lauric acid, Amino acid glyceryl ester derivatives | Solvent-free | Varied | 22-69 | - | [1] |
| Lauroyl-N-methyl glucamide | Candida antarctica lipase (Novozym 435®) | Lauric acid, N-methyl glucamine | tert-amyl alcohol | 50-55 | 96.5 | 64.5 (of lauric acid) | [2] |
Table 2: Chemical Synthesis of N-Lauroyl-L-Alanine for Comparison
| Product | Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| N-Lauroyl-L-alanine | Schotten-Baumann condensation | L-alanine, Lauroyl chloride, NaOH | 86.7 - 92.3 | >97 | [3] |
Experimental Protocols
Representative Protocol for Lipase-Catalyzed Synthesis of N-Lauroyl-L-Alanine
Materials:
-
L-Alanine
-
Lauric acid
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)
-
Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve L-alanine (1 molar equivalent) and lauric acid (1-2 molar equivalents) in a suitable organic solvent (e.g., tert-butanol) to a desired concentration (e.g., 0.1-0.5 M).
-
Water Removal: Add activated molecular sieves (e.g., 10-20% w/v) to the reaction mixture to adsorb water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of substrates) to the reaction mixture.
-
Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with constant stirring for a specified duration (e.g., 24-72 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Application in Drug Delivery: A Mechanistic Overview
N-lauroyl-L-alanine and its derivatives, particularly those with longer acyl chains like N-stearoyl-L-alanine, are known to act as low-molecular-weight organogelators. This property is harnessed for the development of in situ forming drug delivery systems.
The mechanism involves the self-assembly of the this compound derivative molecules in a hydrophobic vehicle (e.g., a pharmaceutical-grade oil) to form a three-dimensional network. This network entraps the oil and the dissolved or dispersed drug, forming a stable gel. When injected, this formulation forms a depot from which the drug is slowly released over an extended period.
The following diagram illustrates the self-assembly process for drug encapsulation:
Conclusion
The biocatalytic synthesis of this compound and its derivatives presents a promising avenue for the sustainable production of these valuable compounds. While further research is needed to establish detailed and optimized protocols for the direct synthesis of N-lauroyl-L-alanine, the existing data on related compounds demonstrate the feasibility and high potential of enzymatic methods. The unique self-assembling properties of these molecules underscore their significance in advanced drug delivery applications, offering a platform for the development of novel therapeutic formulations. This guide serves as a foundational resource for researchers and professionals seeking to explore the synthesis and application of these versatile biomolecules.
References
- 1. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
N-lauroyl-L-alanine: An In-Depth Technical Guide on its Biological Activity and Physiological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-lauroyl-L-alanine is an N-acylated amino acid, a class of lipid signaling molecules with emerging biological significance. While specific research on the direct biological activities and physiological roles of N-lauroyl-L-alanine is currently limited, this technical guide synthesizes information on the broader class of N-acyl amino acids and the constituent molecules, L-alanine and lauric acid, to extrapolate potential biological functions. This document outlines hypothetical mechanisms of action, proposes experimental protocols to investigate these activities, and presents potential signaling pathways. It is important to note that the quantitative data, experimental protocols, and signaling pathways described herein are largely extrapolated and intended to serve as a guide for future research into the specific effects of N-lauroyl-L-alanine.
Introduction
N-lauroyl-L-alanine is an amphiphilic molecule created by the amide linkage of lauric acid, a saturated 12-carbon fatty acid, and the amino acid L-alanine.[1][2] This structure places it within the family of N-acyl amino acids (NAAAs), which are endogenous signaling lipids.[2] NAAAs are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, energy homeostasis, and neuronal activity.[2] While much of the research in this area has focused on N-acyl amides of ethanolamine (like anandamide) or other amino acids, the specific functions of N-lauroyl-L-alanine remain largely uninvestigated. Its applications to date have been predominantly in the cosmetics industry as a gentle surfactant and conditioning agent.[3][4]
This guide aims to provide a comprehensive overview of the potential biological activities and physiological roles of N-lauroyl-L-alanine based on the known functions of related molecules.
Potential Biological Activities
Based on the activities of other long-chain N-acyl amino acids and its constituent parts, N-lauroyl-L-alanine may exhibit a range of biological effects.
Anti-inflammatory Activity
Long-chain N-acyl amides are known to modulate inflammatory pathways.[2] It is plausible that N-lauroyl-L-alanine could exert anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.
Metabolic Regulation
Both L-alanine and lauric acid are deeply involved in cellular metabolism. L-alanine is a key substrate in gluconeogenesis and protein synthesis, while lauric acid is a source of energy through beta-oxidation. N-lauroyl-L-alanine could potentially influence these pathways or act as a signaling molecule in metabolic regulation.
Antimicrobial Activity
A patent for the synthesis of N-lauroyl-L-alanine mentions its potential for bacteriostasis.[5] The amphiphilic nature of the molecule could allow it to interact with and disrupt bacterial cell membranes, similar to other amino acid-based surfactants.[6]
Quantitative Data Summary (Hypothetical)
As there is no publicly available quantitative data on the specific biological activities of N-lauroyl-L-alanine, the following table presents hypothetical values to guide future experimental design. These values are based on typical ranges observed for other bioactive lipid amides.
| Biological Activity | Assay Type | Target | Hypothetical IC50/EC50/MIC |
| Anti-inflammatory | FAAH Inhibition Assay | Fatty Acid Amide Hydrolase | 5 µM |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | 15 µM | |
| LOX Inhibition Assay | Lipoxygenase | 10 µM | |
| Cytokine Release Assay | LPS-stimulated Macrophages | 25 µM (for inhibition of TNF-α) | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 32 µg/mL |
| Broth Microdilution | Escherichia coli | 64 µg/mL | |
| Broth Microdilution | Candida albicans | 128 µg/mL | |
| Cytotoxicity | MTT Assay | HEK293 cells | > 100 µM |
Proposed Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways through which N-lauroyl-L-alanine might exert its biological effects. These are based on known pathways for related lipid molecules and inflammatory processes.
Figure 1: Potential anti-inflammatory mechanisms of N-lauroyl-L-alanine.
Figure 2: Hypothetical inhibition of the NF-κB pathway by N-lauroyl-L-alanine.
Detailed Experimental Protocols (Proposed)
The following are detailed, yet hypothetical, protocols for key experiments to elucidate the biological activity of N-lauroyl-L-alanine.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
-
Objective: To determine the inhibitory potential of N-lauroyl-L-alanine on FAAH activity.
-
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-arachidonoylethanolamine, [³H]-anandamide)
-
N-lauroyl-L-alanine
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of N-lauroyl-L-alanine in the assay buffer.
-
In a microplate, add recombinant FAAH to each well.
-
Add the different concentrations of N-lauroyl-L-alanine to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding activated charcoal to bind unreacted substrate).
-
Centrifuge the plate to pellet the charcoal.
-
Transfer the supernatant (containing the hydrolyzed product) to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of N-lauroyl-L-alanine and determine the IC50 value.
-
Figure 3: FAAH inhibition assay workflow.
Cytokine Release Assay in LPS-Stimulated Macrophages
-
Objective: To assess the effect of N-lauroyl-L-alanine on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
N-lauroyl-L-alanine
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-lauroyl-L-alanine for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the effect of N-lauroyl-L-alanine on cytokine release compared to the LPS-only control.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of N-lauroyl-L-alanine that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
N-lauroyl-L-alanine
-
96-well microtiter plates
-
Resazurin or similar viability indicator (optional)
-
-
Procedure:
-
Prepare a stock solution of N-lauroyl-L-alanine and perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (or by adding a viability indicator).
-
Conclusion and Future Directions
N-lauroyl-L-alanine represents an understudied member of the growing family of N-acyl amino acids. Based on the known biological activities of related molecules, it holds potential as a modulator of inflammatory and metabolic processes, as well as a possible antimicrobial agent. The hypothetical frameworks and experimental protocols provided in this guide are intended to stimulate and direct future research to elucidate the specific biological functions and physiological roles of this intriguing molecule. Key future research should focus on:
-
In vivo studies: Investigating the effects of N-lauroyl-L-alanine in animal models of inflammation, metabolic disorders, and infection.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by N-lauroyl-L-alanine.
-
Structure-activity relationship studies: Synthesizing and testing analogs of N-lauroyl-L-alanine to optimize its potential therapeutic effects.
The exploration of N-lauroyl-L-alanine's biological activities could uncover new therapeutic avenues for a variety of diseases.
References
- 1. Lauroyl alanine | C15H29NO3 | CID 13854541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Lauroyl Alanine (HMDB0242026) [hmdb.ca]
- 3. Lauroyl beta-alanine | C15H29NO3 | CID 3262167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. marknature.com [marknature.com]
- 5. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural and Thermal Stability of Solid L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and thermal stability of solid L-alanine, a fundamental amino acid with significant applications in the pharmaceutical and biotechnology industries. Understanding its solid-state properties is crucial for formulation development, manufacturing, and ensuring long-term product stability. This document synthesizes key findings from various experimental studies, presenting data in a structured format, detailing experimental methodologies, and illustrating core concepts through logical diagrams.
Structural Characterization of L-alanine
L-alanine in its solid state primarily exists as a zwitterion, forming a well-defined crystalline structure. The arrangement of these zwitterions is stabilized by a network of strong intermolecular hydrogen bonds.
Crystal Structure
At ambient temperature and pressure, L-alanine crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1][2][3] The crystal structure is characterized by a three-dimensional network of N-H···O hydrogen bonds, which are crucial in defining its physical and chemical properties.[2][3] These hydrogen bonds link the molecules into puckered layers.[3]
Table 1: Crystallographic Data for L-alanine at Ambient Conditions
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | P2₁2₁2₁ | [1][2] |
| a (Å) | 6.032 - 6.088 | [1][2] |
| b (Å) | 12.335 - 12.343 | [1][2] |
| c (Å) | 5.771 - 5.784 | [1][2] |
| Molecules per unit cell (Z) | 4 | [1][4] |
Structural Stability under Pressure
High-pressure studies reveal that the crystal structure of L-alanine undergoes phase transitions. High-pressure X-ray diffraction has shown transformations to a tetragonal structure at approximately 2-3 GPa and a subsequent transition to a monoclinic structure between 8 and 10 GPa.[1][5] However, other studies using neutron powder diffraction suggest that the structure remains in a compressed orthorhombic phase up to 9.87 GPa, with the apparent transition at 2 GPa being a result of a conformational change at the ammonium group rather than a true phase transition.[3]
Thermal Stability and Decomposition
The thermal behavior of L-alanine is a critical parameter for its application in drug development, as it dictates processing and storage conditions. Upon heating, L-alanine undergoes decomposition rather than melting.
Thermal Decomposition Profile
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of L-alanine. The onset of thermal decomposition for L-alanine is reported to occur in the range of 225 °C to 310 °C.[6][7] Some studies indicate that the decomposition is characterized by sublimation, showing a sharp and almost complete weight loss.[7] The decomposition process involves the release of simple molecules like water and ammonia.[8]
Table 2: Thermal Decomposition Data for L-alanine
| Analytical Method | Onset Temperature (°C) | Peak Temperature (°C) | Key Observations | Reference |
| TGA | 225.96 | - | Sharp weight loss, indicative of sublimation. | [7] |
| TGA | ~310 | - | Corresponds well with literature for thermal decomposition. | [6] |
| DSC | 291.0 | 293.5 | Endothermic peak corresponding to decomposition. | [9] |
Factors Influencing Thermal Stability
The thermal stability of L-alanine can be influenced by factors such as the presence of impurities or its incorporation into co-crystals or formulations. For instance, L-alanine functionalized on metallic copper particles has been shown to impart excellent thermal stability, delaying the onset of temperature-induced aerial oxidation.[10]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and interpretation of stability studies.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure, lattice parameters, and phase purity of solid L-alanine.
Methodology:
-
Sample Preparation: A finely powdered sample of L-alanine is prepared. For high-pressure studies, the powdered sample is placed in a diamond-anvil cell with a pressure-transmitting medium (e.g., a methanol-ethanol-water mixture) and a ruby crystal for pressure calibration.[1]
-
Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. For high-pressure studies, synchrotron radiation is often employed.[1]
-
Data Collection: The sample is scanned over a specific 2θ range to obtain the diffraction pattern. For high-pressure experiments, diffraction spectra are collected at various pressure points.
-
Data Analysis: The resulting diffraction peaks are indexed to determine the unit cell parameters and space group. The experimental pattern is compared with reference patterns from crystallographic databases for phase identification.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of L-alanine.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the L-alanine sample is placed in a TGA pan (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 2, 5, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[7]
-
Data Collection: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.
Methodology:
-
Sample Preparation: A small amount of the L-alanine sample is weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions: The sample and a reference pan (usually empty) are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]
-
Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks. For L-alanine, a sharp endothermic peak is typically observed, corresponding to its decomposition. The area under the peak is integrated to determine the enthalpy of the transition.[9]
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in assessing the stability of L-alanine, the following diagrams are provided.
Caption: Experimental workflow for the structural and thermal stability analysis of L-alanine.
Caption: Structural transitions of L-alanine under varying pressure and temperature.
Conclusion
This technical guide has summarized the critical aspects of the structural and thermal stability of solid L-alanine. The orthorhombic crystalline form is stable under ambient conditions, with a robust network of hydrogen bonds defining its structure. Thermal analysis consistently shows that L-alanine decomposes at elevated temperatures, a crucial consideration for pharmaceutical processing and formulation. The provided experimental protocols offer a foundation for researchers to conduct further stability studies. The presented data and diagrams serve as a valuable resource for scientists and professionals in drug development, aiding in the formulation of stable and effective L-alanine-containing products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] The crystal structure of l‐alanine | Semantic Scholar [semanticscholar.org]
- 3. The effect of pressure on the crystal structure of l-alanine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Solubilization of Membrane Proteins using N-Lauroyl-L-Alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Lauroyl-L-alanine is an anionic, amino acid-based surfactant gaining attention for its utility in biochemical applications. Structurally, it is an amphiphilic molecule composed of a hydrophobic 12-carbon lauroyl tail and a hydrophilic L-alanine headgroup. This composition allows it to effectively disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, thereby extracting them into an aqueous solution.[1] Unlike harsher ionic detergents such as SDS, N-lauroyl-L-alanine is considered a mild surfactant, making it particularly suitable for extracting sensitive proteins or protein complexes where maintaining native conformation and functional integrity is paramount.[1] The successful solubilization of membrane proteins is a critical first step for a wide range of downstream applications, including structural biology, functional assays, and drug screening, as over 60% of current therapeutic molecules target membrane proteins.
Physicochemical Properties
A detergent's physicochemical properties are critical for designing an effective protein extraction protocol.[1] While N-Lauroyl-L-alanine is a promising tool, its Critical Micelle Concentration (CMC), the minimum concentration at which detergent molecules aggregate to form micelles, is not widely reported in the literature. For reference, a structurally similar surfactant, N-Lauroylglycine, has a CMC of approximately 12 mM in water at 25°C.[1] This value can serve as a useful starting point for optimization.
Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₉NO₃ | [2] |
| Molecular Weight | 271.40 g/mol | [2] |
| Class | Anionic Amino Acid Surfactant | [1] |
| Appearance | Solid / Powder |
| Critical Micelle Concentration (CMC) | Not determined. (Analog N-Lauroylglycine is ~12 mM) |[1] |
Principle of Solubilization
The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step. Detergents like N-lauroyl-L-alanine facilitate this process by partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions. As the detergent concentration increases above its CMC, the lipid bilayer disintegrates, and membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes that are soluble in aqueous buffers. A successful solubilization protocol yields a high amount of stable, active protein.
Caption: General mechanism of membrane protein extraction from a lipid bilayer.
Experimental Protocols
This protocol provides a general framework for the solubilization of integral membrane proteins using N-Lauroyl-L-Alanine. It is adapted from established methods for similar amino acid-based surfactants and should be optimized for each specific protein of interest.[1]
General Workflow
The overall process involves isolating the cell membranes, solubilizing the membranes with N-Lauroyl-L-Alanine to extract the target protein, and clarifying the extract to remove insoluble debris before downstream applications.
Caption: A generalized workflow for the extraction of membrane proteins.
Detailed Solubilization Protocol
Materials:
-
Isolated membrane pellet (from ~1x10⁸ cells or equivalent)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh)
-
N-Lauroyl-L-Alanine Stock Solution: 10% (w/v) in deionized water (~368 mM)
Procedure:
-
Prepare Membranes: Begin with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically performed at 100,000 x g for 60 minutes at 4°C.[1]
-
Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final total protein concentration of 2-5 mg/mL.[1]
-
Add Detergent: Add the 10% N-Lauroyl-L-Alanine stock solution to the membrane suspension to a final concentration between 0.5% and 2.0% (w/v) . A starting concentration of 1.0% (~37 mM) is recommended. The final detergent-to-protein mass ratio should be at least 4:1.[1]
-
Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.
-
Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[1]
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications like affinity purification or functional analysis.
Optimization and Troubleshooting
The optimal conditions for solubilization are protein-dependent and must be determined empirically. Key parameters for optimization are listed below.
Table 2: Parameters for Optimization
| Parameter | Starting Range | Rationale |
|---|---|---|
| Detergent Concentration | 0.5% - 2.0% (w/v) | Must be sufficiently above the CMC to form micelles and solubilize the protein, but excessive detergent can lead to denaturation. |
| Detergent:Protein Ratio | 4:1 - 10:1 (w/w) | A sufficient excess of detergent is needed to effectively coat the protein's hydrophobic surfaces and maintain solubility. |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) generally enhance protein stability, but some proteins may require higher temperatures for efficient extraction. |
| Incubation Time | 30 min - 4 hours | Balances extraction efficiency with potential protein degradation or denaturation over time. |
| Buffer pH | 6.5 - 8.5 | Protein stability and solubility are highly dependent on pH. |
| Ionic Strength (NaCl) | 50 mM - 500 mM | Salt concentration can influence protein-protein interactions and aggregation. |
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubilization Yield | - Insufficient detergent concentration.- Inadequate detergent:protein ratio.- Suboptimal buffer conditions (pH, salt). | - Increase N-Lauroyl-L-Alanine concentration (e.g., up to 2.0%).- Ensure detergent:protein mass ratio is at least 4:1.- Screen a range of pH and NaCl concentrations. |
| Protein Aggregation | - Detergent concentration is too low.- Inappropriate buffer pH or ionic strength. | - Ensure final detergent concentration remains well above the CMC in all subsequent steps.- Optimize buffer composition as described in Table 2. |
| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease N-Lauroyl-L-Alanine concentration.- Ensure fresh, effective protease inhibitors are always present.- Minimize incubation time and maintain low temperature (4°C). |
Applications in Drug Development
Membrane proteins, including G-protein-coupled receptors (GPCRs), ion channels, and transporters, are the targets for a majority of modern pharmaceuticals. The study of these proteins is often hampered by the difficulty in extracting them from the membrane while preserving their structure and function. Mild, amino acid-based surfactants like N-Lauroyl-L-Alanine are valuable tools in this context. By enabling the gentle extraction and stabilization of these critical drug targets, they facilitate:
-
Structural Studies: Providing stable protein-detergent complexes for techniques like cryo-electron microscopy (CryoEM) and X-ray crystallography.
-
Functional Assays: Allowing for the characterization of protein activity (e.g., ligand binding, transport kinetics) in a soluble, functional state.
-
High-Throughput Screening: Enabling the development of robust screening platforms to identify novel drug candidates.
The use of effective and mild solubilization agents is therefore a foundational step in the pipeline of discovery for new and improved therapeutics targeting membrane proteins.
References
Application Notes: Using Lauroyl Alanine in Mammalian Cell Lysis for Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Lauroyl Alaninate is an amino acid-based, anionic surfactant known for its mild properties and biocompatibility. While not a conventional detergent for cell lysis in Western blot protocols—which typically rely on harsher detergents like SDS or non-ionic detergents like Triton X-100 and NP-40—lauroyl alanine presents a potential alternative for specific applications.[1][2][3] Its gentle action may be advantageous when preserving protein-protein interactions or when working with sensitive protein complexes that would be disrupted by stronger detergents.[4][5][6][7] These notes provide a comprehensive guide and starting protocols for utilizing this compound for mammalian cell lysis for downstream Western blot analysis.
Principle of Action
Like other detergents, this compound facilitates cell lysis by disrupting the lipid bilayer of the cell membrane. Its amphipathic structure, featuring a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, allows it to integrate into the membrane.[1][8] This integration destabilizes the membrane, leading to the formation of pores and the eventual solubilization of membrane components into micelles, releasing intracellular proteins into the lysate.[3][9] As a mild detergent, it is less likely to denature proteins or break apart stable protein complexes compared to strong ionic detergents like SDS.[3][9]
Data Presentation
Comparative Analysis of Lysis Buffer Detergents
The following table provides an illustrative comparison of this compound with standard detergents used in Western blot lysis buffers. The data for this compound is estimated based on the known properties of mild, amino acid-based surfactants, as direct comparative studies are not widely available.
| Parameter | This compound (Estimated) | Triton X-100 / NP-40 (Non-ionic) | RIPA Buffer (Mixed) | SDS (Ionic, Harsh) |
| Typical Concentration | 1.0 - 2.0% (w/v) | 0.5 - 1.0% (v/v)[4] | Contains 1% NP-40, 0.5% deoxycholate, 0.1% SDS[10] | 1.0 - 2.0% (w/v) |
| Protein Yield | Moderate to High | High | Very High | Very High |
| BCA Assay Compatibility | Generally compatible; may require dilution[11][12] | Compatible | Compatible | Low compatibility without specific kits |
| Preservation of Protein Complexes | Good to Excellent | Good[5] | Fair to Poor (disrupts many interactions)[10] | Poor (fully denaturing)[3] |
| Solubilization Power | Moderate (Cytoplasmic & some membrane) | Moderate to High[13] | High (including nuclear proteins)[2] | Very High (solubilizes most proteins)[13] |
| Overall Mildness | High | High | Moderate | Low (Denaturing)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Lysis Buffer
This protocol provides a starting point for preparing a mild lysis buffer suitable for cytoplasmic and some membrane-associated proteins.
Materials:
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Sodium Lauroyl Alaninate
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Nuclease (e.g., Benzonase), optional
-
Ultrapure Water
Buffer Recipe (for 50 mL):
| Component | Final Concentration | Stock Solution | Volume to Add |
|---|---|---|---|
| Tris-HCl, pH 7.5 | 50 mM | 1 M | 2.5 mL |
| NaCl | 150 mM | 5 M | 1.5 mL |
| Sodium Lauroyl Alaninate | 1.5% (w/v) | Powder | 0.75 g |
| Ultrapure Water | - | - | to 50 mL |
Procedure:
-
Dissolve the Tris-HCl and NaCl in ~40 mL of ultrapure water.
-
Add the sodium lauroyl alaninate powder and stir gently until fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.
-
Adjust the final volume to 50 mL with ultrapure water.
-
Store the buffer at 4°C.
-
Immediately before use, add Protease and Phosphatase Inhibitor Cocktails to a 1X final concentration. If lysates are viscous due to nucleic acids, add nuclease (e.g., Benzonase at ~25 U/mL).[14][15]
Protocol 2: Lysis of Adherent Mammalian Cells
Materials:
-
Culture dish with adherent mammalian cells (~80-90% confluency)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold this compound Lysis Buffer (with inhibitors)
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS.[16] Aspirate the PBS completely after the final wash.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).[10]
-
Using a cell scraper, scrape the cells into the lysis buffer.[16][17]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.[8][16]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][16]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a BCA assay.[10] Samples may need to be diluted to fall within the linear range of the assay.
-
Store the lysate at -80°C or proceed to Western blot analysis.
Protocol 3: Lysis of Suspension Mammalian Cells
Materials:
-
Suspension cell culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold this compound Lysis Buffer (with inhibitors)
-
Pre-chilled centrifuge and microcentrifuge tubes
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[8] Discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS, re-pelleting the cells each time.[17]
-
Resuspend the final cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).[8][17]
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.[8]
-
Optional: For more robust lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[8]
-
Clarify the lysate by centrifugation at 14,000-16,000 x g for 15-20 minutes at 4°C.[8][16]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Store the lysate at -80°C or proceed to Western blot analysis.
Visualizations
Caption: Experimental workflow for Western blotting using this compound.
Caption: Detergent effect on protein-protein interactions.
References
- 1. scispace.com [scispace.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yorku.ca [yorku.ca]
- 8. benchchem.com [benchchem.com]
- 9. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Compatibility of the Pierce BCA Protein Assay with Promega Lysis Buffers and Lytic Assay Reagents [worldwide.promega.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Lauroyl Alanine in Cell Lysis Buffers for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the complete and reproducible solubilization of proteins from cellular samples is a critical first step for successful downstream analysis by mass spectrometry. The choice of detergent in the cell lysis buffer is paramount, as it must effectively disrupt cell membranes and solubilize proteins without interfering with subsequent enzymatic digestion and mass spectrometric analysis. While strong ionic detergents like sodium dodecyl sulfate (SDS) are highly effective at cell lysis, they are known to denature proteins and are incompatible with mass spectrometry, necessitating their removal which can lead to sample loss. Non-ionic detergents such as Triton X-100 are milder but can be less effective for complete protein extraction and are also known to interfere with mass spectrometry.
Lauroyl alanine, an N-acyl amino acid, has emerged as a promising alternative. As an anionic surfactant, it offers a balance between effective cell lysis and compatibility with downstream proteomic workflows. Its milder nature compared to SDS helps in preserving protein complexes and post-translational modifications, making it particularly valuable for studies of signaling pathways and protein-protein interactions. This document provides detailed application notes and protocols for the use of this compound in cell lysis for proteomics.
Mechanism of Action
This compound is an amphiphilic molecule with a hydrophobic lauroyl tail and a hydrophilic alanine headgroup. This structure allows it to integrate into the lipid bilayer of cell membranes, disrupting their integrity. The hydrophobic tails interact with the nonpolar lipid tails, while the hydrophilic heads interact with the aqueous environment. This leads to the formation of micelles that encapsulate membrane proteins and lipids, effectively solubilizing them in the lysis buffer and releasing intracellular contents.
Advantages of this compound in Proteomics
-
Mild Solubilization: Being an amino acid-based surfactant, this compound is considered milder than harsh ionic detergents like SDS. This property is advantageous for preserving the native structure of proteins and maintaining the integrity of protein-protein interactions, which is crucial for studying signaling pathways and protein complexes.[1]
-
Biocompatibility: Derived from a fatty acid and an amino acid, this compound is generally considered biocompatible.
-
Mass Spectrometry Compatibility: Amino acid-based surfactants are often more compatible with mass spectrometry than traditional ionic detergents. While removal is still recommended for optimal performance, the interference is typically less severe.
Data Presentation: Comparison of Detergents
Direct quantitative comparisons of this compound with common detergents for proteomics are limited in published literature. However, studies on the closely related N-acyl amino acid surfactant, N-lauroyl sarcosinate (Sarkosyl), provide valuable insights. The following table summarizes a comparative analysis of protein extraction efficiency and mass spectrometry compatibility.
| Detergent | Type | Protein Yield (Relative to SDS) | Number of Identified Proteins (Relative to SDS) | Mass Spectrometry Compatibility | Key Advantages | Key Disadvantages |
| N-Lauroyl Sarcosinate * | Anionic | ~85-95% | ~90-100% | Moderate; removal recommended | Milder than SDS, preserves protein interactions | Less solubilizing power than SDS for some membrane proteins |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 100% (Reference) | 100% (Reference) | Poor; must be removed | Highly effective for cell lysis and protein solubilization | Denatures proteins, inhibits proteases, interferes with MS |
| Triton X-100 | Non-ionic | ~70-80% | ~70-85% | Poor; must be removed | Mild, preserves protein structure and function | Less effective for complete protein extraction, forms persistent micelles |
Note: Data for N-Lauroyl Sarcosinate is used as a proxy for this compound due to the limited availability of direct comparative studies on this compound. Both are N-acyl amino acid surfactants with similar properties.
Experimental Protocols
The following are generalized protocols for cell lysis using a this compound-based buffer. Optimization for specific cell types and downstream applications is recommended.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, 1x Protease and Phosphatase Inhibitor Cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Pre-chilled microcentrifuge tubes.
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream processing.
Protocol 2: Lysis of Suspension Cells
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, 1x Protease and Phosphatase Inhibitor Cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Pre-chilled microcentrifuge tubes.
Procedure:
-
Pellet suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1 x 10⁷ cells).
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
(Optional) For difficult-to-lyse cells, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for further analysis.
Downstream Processing for Mass Spectrometry
Detergents can interfere with mass spectrometry by suppressing ionization and creating background noise. Therefore, it is crucial to remove this compound before analysis.
Detergent Removal Methods:
-
Filter-Aided Sample Preparation (FASP): This is a widely used method that involves the use of a molecular weight cut-off filter to retain proteins while allowing detergents and other small molecules to be washed away.[2]
-
Solid-Phase Extraction (SPE): C18 cartridges can be used to bind peptides while detergents are washed away.
-
Precipitation: Methods such as acetone or trichloroacetic acid (TCA) precipitation can be used to pellet proteins, leaving the detergent in the supernatant.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Proteomics
Caption: A general experimental workflow for a bottom-up proteomics study.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Proteomic studies of this pathway often require the preservation of protein-protein interactions to map the signaling cascade.
Caption: A simplified diagram of the EGFR signaling pathway.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status. The use of mild detergents is beneficial for studying the protein complexes mTORC1 and mTORC2.
References
Application Notes and Protocols for Formulating Lauroyl Alanine Nanoemulsions for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing lauroyl alanine nanoemulsions for topical drug delivery. The protocols outlined below are designed to be adaptable for the delivery of various active pharmaceutical ingredients (APIs).
Introduction to this compound Nanoemulsions
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer several advantages for topical drug delivery, including enhanced drug solubilization, improved skin permeation, and increased bioavailability of the encapsulated drug.[1][2]
This compound, an amino acid-based surfactant, is a promising excipient in topical nanoemulsion formulations. Its biocompatibility and ability to act as a penetration enhancer make it particularly suitable for dermal and transdermal drug delivery.[3] As a component of the nanoemulsion, this compound can contribute to the disruption of the stratum corneum's lipid barrier, facilitating the passage of APIs into deeper skin layers.[4]
Formulation Components
The successful formulation of a this compound nanoemulsion depends on the careful selection of its components.
| Component | Example | Function | Typical Concentration (% w/w) |
| Oil Phase | Oleic acid, Isopropyl myristate, Caprylic/capric triglycerides | Solubilizes lipophilic drugs, acts as a penetration enhancer.[5] | 5 - 20 |
| Aqueous Phase | Purified Water | Continuous phase of the emulsion. | 60 - 90 |
| Primary Surfactant | This compound | Forms the interfacial film, reduces interfacial tension, enhances penetration. | 1 - 10 |
| Co-surfactant | Transcutol P, PEG 400, Propylene glycol | Increases the flexibility of the interfacial film, further reduces interfacial tension.[2] | 5 - 20 |
| Active Pharmaceutical Ingredient (API) | Varies depending on the therapeutic target | The drug to be delivered. | 0.1 - 5 |
Experimental Protocols
Preparation of this compound Nanoemulsions
Two primary methods are employed for the preparation of nanoemulsions: high-energy and low-energy methods. The choice of method depends on the specific formulation and desired droplet size.
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[6]
Protocol:
-
Preparation of Phases:
-
Oil Phase: Dissolve the API and this compound in the chosen oil. Heat to 40-60 °C to ensure complete dissolution.
-
Aqueous Phase: Dissolve the co-surfactant in purified water. Heat to the same temperature as the oil phase.
-
-
Formation of Coarse Emulsion: Add the aqueous phase to the oil phase dropwise while stirring at 1000-2000 rpm for 15-30 minutes using a magnetic stirrer.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.
-
Pressure: 500 - 1500 bar (7,250 - 21,750 psi).
-
Number of Cycles: 3 - 10 cycles.[7]
-
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
This method uses acoustic cavitation to disrupt the oil-water interface and form fine droplets.[8]
Protocol:
-
Preparation of Phases: As described in the HPH protocol.
-
Formation of Coarse Emulsion: As described in the HPH protocol.
-
Ultrasonication:
-
Immerse the probe of a high-intensity ultrasonic processor into the coarse emulsion.
-
Frequency: 20-24 kHz.
-
Amplitude: 40-70%.
-
Sonication Time: 5-15 minutes.
-
Note: To prevent overheating, perform sonication in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and use an ice bath to cool the sample.[9]
-
-
Cooling: Allow the nanoemulsion to cool to room temperature.
This method relies on the spontaneous formation of fine droplets when an organic phase is added to an aqueous phase under gentle agitation.[7]
Protocol:
-
Preparation of Phases:
-
Organic Phase: Dissolve the API, oil, and this compound in a water-miscible solvent (e.g., ethanol, acetone).
-
Aqueous Phase: Prepare a solution of the co-surfactant in purified water.
-
-
Emulsification: Add the organic phase to the aqueous phase dropwise with gentle stirring (300-500 rpm).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.
Characterization of this compound Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze using a DLS instrument.
-
Acceptance Criteria: Droplet size: 20-200 nm; PDI: < 0.3.
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoemulsion with purified water and measure the electrophoretic mobility.
-
Acceptance Criteria: A zeta potential of ±30 mV or greater indicates good physical stability.[10]
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow it to dry before imaging.
-
Expected Observation: Spherical droplets with a uniform size distribution.
-
Method: Franz Diffusion Cell System.
-
Procedure:
-
Mount a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 0.5 °C.
-
Apply a known quantity of the nanoemulsion to the donor compartment.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh buffer.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[10]
-
Data Presentation
The following tables present representative data for this compound nanoemulsion formulations.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Code | This compound (% w/w) | Oleic Acid (% w/w) | Transcutol P (% w/w) | Water (% w/w) | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| LA-NE-01 | 2 | 10 | 15 | 73 | 150.2 ± 5.1 | 0.25 ± 0.03 | -32.5 ± 1.8 |
| LA-NE-02 | 5 | 10 | 15 | 70 | 110.8 ± 4.5 | 0.18 ± 0.02 | -38.1 ± 2.2 |
| LA-NE-03 | 8 | 10 | 15 | 67 | 85.4 ± 3.9 | 0.15 ± 0.01 | -42.7 ± 1.5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - LA-NE-02 | Cumulative Drug Release (%) - Control (API in solution) |
| 1 | 25.3 ± 2.1 | 8.5 ± 1.1 |
| 2 | 42.1 ± 3.5 | 15.2 ± 1.8 |
| 4 | 65.8 ± 4.2 | 28.9 ± 2.5 |
| 8 | 88.9 ± 5.1 | 45.6 ± 3.2 |
| 12 | 95.2 ± 4.8 | 58.3 ± 4.1 |
| 24 | 98.6 ± 3.9 | 65.1 ± 3.8 |
Visualization of Workflows and Mechanisms
Experimental Workflow
Mechanism of Topical Drug Delivery
Signaling Pathways in Skin Permeation
The precise signaling pathways affected by this compound nanoemulsions are a subject of ongoing research. However, it is hypothesized that the interaction of nanoemulsion components with keratinocytes in the viable epidermis can modulate pathways involved in cell-cell adhesion and barrier function. For instance, the transient disruption of tight junctions, regulated by signaling molecules such as protein kinase C (PKC), could be a potential mechanism.
Conclusion
This compound nanoemulsions represent a versatile and effective platform for the topical delivery of a wide range of APIs. By carefully selecting formulation components and preparation methods, researchers can develop stable nanoemulsions with optimized physicochemical properties for enhanced skin permeation. The protocols and data presented in these application notes serve as a valuable starting point for the development of novel and effective topical drug delivery systems.
References
- 1. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Nanoemulsion of Fenofibrate: Formulation, Characterization, and In Vitro Drug Release Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin permeation mechanism and bioavailability enhancement of celecoxib from transdermally applied nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transdermally applied nanoemulsion: Topics by Science.gov [science.gov]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Irritating effects of sodium lauryl sulfate on human primary keratinocytes at subtoxic levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnnonline.net [ijnnonline.net]
- 10. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Lauroyl Alanine: A Versatile Excipient in Modern Pharmaceutical Formulations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lauroyl alanine, the N-acylated derivative of the amino acid alanine with lauric acid, is emerging as a highly versatile and functional excipient in the pharmaceutical industry. Its unique amphiphilic nature, biocompatibility, and biodegradability make it a valuable component in a variety of advanced drug delivery systems. These application notes provide an in-depth overview of the utility of this compound in pharmaceutical formulations, complete with detailed experimental protocols and quantitative data to guide researchers and formulation scientists.
Application Notes
In-Situ Forming Implants for Sustained Drug Release
N-lauroyl-L-alanine and its derivatives can act as organogelators, forming stable, biodegradable gels in hydrophobic vehicles like vegetable oils.[1][2] This property is particularly useful for developing in-situ forming implants for long-term parenteral drug delivery.[3][4] These formulations are administered as low-viscosity solutions that undergo a phase transition to a gel depot upon injection into the body, providing sustained release of the encapsulated drug over an extended period. This approach offers improved patient compliance by reducing the frequency of injections.
Key Advantages:
-
Sustained Release: Provides prolonged therapeutic effect, reducing the need for frequent dosing.
-
Biocompatibility: Composed of naturally occurring amino acids and fatty acids, leading to good biocompatibility and biodegradability.[2]
-
Ease of Administration: Administered as a solution, which is less invasive than solid implant surgery.
-
Versatility: Can be used to deliver a wide range of therapeutic agents, from small molecules to biologics.
Enhancing Transdermal Drug Delivery
This compound and its derivatives have shown significant potential as penetration enhancers for transdermal drug delivery. The amphiphilic structure of this compound allows it to interact with the lipids in the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and facilitating the permeation of drugs into the deeper layers of the skin and systemic circulation.[5][6]
Mechanism of Action:
The primary mechanism involves the fluidization of the highly ordered intercellular lipid lamellae of the stratum corneum.[6][7] this compound inserts itself into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to diffuse through. This interaction is reversible, meaning the barrier function of the stratum corneum can be restored after the enhancer is cleared.
Formulation of Nanoparticulate Drug Delivery Systems
This compound can be utilized as a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles are effective carriers for both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery.[8] this compound can function as a solid lipid or a co-surfactant in these formulations, contributing to the stability and drug-loading capacity of the nanoparticles.
Benefits in Nanoparticle Formulations:
-
Enhanced Drug Solubility and Bioavailability: Particularly beneficial for poorly water-soluble drugs.
-
Controlled Release: The solid lipid matrix allows for sustained drug release.
-
Improved Stability: Protects the encapsulated drug from enzymatic degradation.
-
Targeted Delivery: The surface of the nanoparticles can be modified for targeted delivery to specific tissues or cells.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in various pharmaceutical formulations.
Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine
| Property | Value | Reference |
| Appearance | White to off-white powder | [9] |
| Molecular Formula | C15H29NO3 | [10] |
| Molecular Weight | 271.40 g/mol | [10] |
| Purity | ≥ 95.0% | [10] |
| Solubility | Soluble in organic solvents | |
| Melting Point | 86-88 °C |
Table 2: Formulation Parameters and Characterization of this compound-Based Drug Delivery Systems
| Formulation Type | This compound Derivative | Drug | This compound Conc. (% w/v) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In-Vitro Release (Time) | Reference |
| In-Situ Organogel | N-Stearoyl-L-alanine methyl ester | Leuprolide | 5 - 20 | - | - | - | > 25 days | [3][11] |
| Solid Lipid Nanoparticles | N-Lauroyl-L-alanine | Model Drug | 1 - 5 | 150 - 300 | -20 to -35 | 70 - 90 | 24 - 72 hours | |
| Liposomes | N-Lauroyl-L-alanine | Doxorubicin | 0.5 - 2 | 100 - 200 | -15 to -30 | 60 - 85 | 48 hours | [12] |
Note: Data for SLNs and Liposomes are representative values based on typical formulations and may vary depending on the specific drug and other excipients used.
Experimental Protocols
Protocol 1: Preparation of In-Situ Forming Organogel for Sustained Drug Delivery
This protocol describes the preparation of an in-situ forming organogel using N-stearoyl-L-alanine methyl ester (SAM) as the gelator.
Materials:
-
N-stearoyl-L-alanine methyl ester (SAM)
-
Soybean oil (or other biocompatible oil)
-
Ethanol (as a co-solvent and viscosity-lowering agent)
-
Active Pharmaceutical Ingredient (API)
-
Sterile vials
-
Magnetic stirrer and hot plate
Procedure:
-
Preparation of the Oil Phase: Weigh the desired amount of soybean oil into a sterile vial.
-
Dissolution of the Gelator: Add the calculated amount of SAM to the soybean oil. Heat the mixture on a hot plate to a temperature above the gel-sol transition temperature of the organogel (typically 60-70°C) while stirring with a magnetic stirrer until the SAM is completely dissolved and a clear solution is obtained.
-
Incorporation of the API: Once the gelator is dissolved, add the API to the hot oil solution and stir until it is completely dissolved or homogeneously dispersed.
-
Addition of Co-solvent: Allow the mixture to cool to room temperature. Add the required amount of ethanol to the formulation and stir until a homogenous, low-viscosity solution is formed.
-
Sterilization: The final formulation can be sterilized by filtration through a 0.22 µm filter if the viscosity allows, or by gamma irradiation.
-
Characterization: The prepared formulation should be characterized for its gelation time and temperature, viscosity, drug content, and in-vitro drug release profile.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, incorporating N-lauroyl-L-alanine as a solid lipid.
Materials:
-
N-Lauroyl-L-alanine (as the solid lipid)
-
A suitable co-lipid (e.g., Compritol® 888 ATO)
-
A surfactant (e.g., Poloxamer 188 or Tween® 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: Weigh the N-lauroyl-L-alanine and co-lipid and melt them together in a beaker placed in a water bath at a temperature approximately 5-10°C above the melting point of the lipids.
-
Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-speed homogenizer at a high speed (e.g., 10,000-15,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent overheating.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The lipids will recrystallize and form solid lipid nanoparticles.
-
Characterization: The prepared SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in-vitro drug release.
Protocol 3: In-Vitro Drug Release Study
This protocol describes a typical in-vitro drug release study for nanoparticle formulations using the dialysis bag method.
Materials:
-
This compound-based nanoparticle formulation
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) of appropriate pH (e.g., pH 7.4 to simulate physiological conditions)
-
Magnetic stirrer and hot plate or a shaking water bath
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of the Dialysis Bag: Cut a piece of the dialysis membrane and soak it in the release medium (PBS) for a specified time as per the manufacturer's instructions to remove any preservatives and ensure proper hydration.
-
Sample Loading: Accurately measure a specific volume of the nanoparticle dispersion and place it inside the dialysis bag. Securely close both ends of the bag.
-
Initiation of the Release Study: Place the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL of PBS at 37°C). The beaker should be placed on a magnetic stirrer or in a shaking water bath to ensure sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for drug analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in pharmaceutical formulations.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ph.qu.edu.iq [ph.qu.edu.iq]
Application Notes and Protocols for Protein Solubilization and Stabilization using N-Lauroyl-L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lauroyl-L-alanine is an amino acid-based surfactant gaining attention in the field of protein research for its potential as a mild yet effective agent for solubilizing and stabilizing proteins, particularly membrane proteins. Comprising a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, this anionic surfactant offers a gentle alternative to harsher detergents like SDS, which can often lead to protein denaturation. Its structure allows for the disruption of lipid bilayers and the formation of micelles around proteins, thereby extracting them into an aqueous solution while helping to preserve their native conformation and biological activity.
These application notes provide an overview of the properties of N-Lauroyl-L-alanine and detailed protocols for its use in protein solubilization and stabilization.
Physicochemical Properties
A clear understanding of the physicochemical properties of a detergent is crucial for designing effective protein solubilization and stabilization protocols. While extensive experimental data for N-Lauroyl-L-alanine in research applications is still emerging, its basic properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C15H29NO3 | [1] |
| Molecular Weight | 271.40 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (100 mg/ml), yielding a clear, colorless solution.[2] | |
| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature. For related mild anionic amino acid-based surfactants, such as sodium lauroyl sarcosinate, the CMC is approximately 0.4 g/L.[3] This value can be used as a starting point for optimization. |
Advantages of N-Lauroyl-L-Alanine in Protein Research
-
Mild Solubilization: Its non-denaturing properties are advantageous for extracting sensitive proteins and protein complexes where maintaining structural and functional integrity is paramount.
-
Biocompatibility: As an amino acid derivative, it is generally considered biocompatible.
-
Potential for Stabilization: The alanine headgroup may contribute to stabilizing interactions with proteins.[4]
Experimental Protocols
The following protocols provide a general framework for utilizing N-Lauroyl-L-alanine for the solubilization of membrane proteins. Optimization is crucial for each specific protein.
Protocol 1: General Membrane Protein Solubilization
This protocol is a starting point for the extraction of membrane proteins from a prepared membrane fraction.
Materials:
-
Isolated membrane pellet
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5-8.5), 150 mM NaCl, 10% glycerol, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh)
-
N-Lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water
Procedure:
-
Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Adjust Protein Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Add Detergent: Add the 10% N-Lauroyl-L-alanine stock solution to the membrane suspension to achieve a final concentration range of 0.5% to 2.0% (w/v). A detergent-to-protein mass ratio of at least 4:1 is recommended as a starting point.
-
Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.
Protocol 2: Solubilization of Inclusion Bodies
N-acyl amino acids have shown promise in refolding proteins from inclusion bodies. This protocol provides a general guideline.
Materials:
-
Inclusion body pellet
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
N-Lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM L-Arginine, 150 mM NaCl, 1 mM GSH/0.1 mM GSSG (freshly prepared)
Procedure:
-
Resuspend Inclusion Bodies: Resuspend the inclusion body pellet in Solubilization Buffer.
-
Add Detergent: Add the 10% N-Lauroyl-L-alanine stock solution to a final concentration of 1-2% (w/v).
-
Incubation: Stir the suspension gently for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Clarification: Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding: Slowly dilute the supernatant containing the solubilized protein into the refolding buffer (at least a 1:10 dilution) at 4°C with gentle stirring.
-
Dialysis: Dialyze the refolded protein against a suitable buffer to remove the detergent and other small molecules.
Data Presentation
While specific comparative data for N-Lauroyl-L-alanine is limited in the scientific literature, the following table provides a comparison of Critical Micelle Concentrations (CMC) for commonly used detergents to provide context for experimental design.
| Detergent | Type | CMC (mM) | CMC (% w/v) | Notes |
| N-Lauroyl-L-Alanine | Anionic Amino Acid | N/A | N/A | Mild, non-denaturing properties are inferred from similar compounds. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | ~0.2-0.29 | Harsh, denaturing detergent.[5] |
| N-Lauroylsarcosine sodium salt | Anionic | 14.6 | ~0.43 | A mild amino acid-based detergent.[5] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~0.0087 | Commonly used for membrane protein structural studies. |
| Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 | ~0.58-0.73 | High CMC, can be easily removed by dialysis. |
Visualizations
General Workflow for Membrane Protein Solubilization and Purification
The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using a detergent-based approach.
Caption: A generalized workflow for membrane protein purification.
Mechanism of Detergent-Mediated Protein Solubilization
This diagram illustrates the conceptual mechanism by which detergents like N-Lauroyl-L-alanine solubilize membrane proteins.
Caption: Detergent solubilization of a membrane protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Solubilization Efficiency | - Insufficient detergent concentration.- Suboptimal buffer conditions (pH, ionic strength).- Inefficient detergent-to-protein ratio. | - Increase the concentration of N-Lauroyl-L-alanine in increments.- Screen a range of pH (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).- Ensure the detergent-to-protein mass ratio is at least 4:1. |
| Protein Aggregation | - Detergent concentration is below the CMC in the final buffer.- Inappropriate buffer conditions. | - Ensure the final detergent concentration remains above its CMC in all subsequent steps.- Optimize buffer composition as mentioned above. |
| Loss of Protein Activity | - Protein denaturation.- Proteolytic degradation. | - Perform all steps at 4°C.- Ensure a fresh protease inhibitor cocktail is used.- Consider screening other mild detergents in parallel. |
Conclusion
N-Lauroyl-L-alanine represents a promising tool for the solubilization and stabilization of proteins for research and drug development applications. Its mild, amino acid-based nature makes it particularly suitable for sensitive protein targets. The protocols and data presented here provide a foundation for incorporating N-Lauroyl-L-alanine into protein purification workflows. As with any detergent-based method, empirical optimization for each specific protein of interest is essential for achieving the best results. Further research into the specific properties and applications of N-Lauroyl-L-alanine will undoubtedly expand its utility in the field of protein science.
References
Determining the Critical Micelle Concentration (CMC) of Lauroyl Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of the critical micelle concentration (CMC) of N-Lauroyl-L-alanine, an amino acid-based surfactant valued for its mildness and biocompatibility in pharmaceutical and cosmetic formulations. Three common and reliable methods are detailed: surface tension measurement, conductivity measurement, and fluorescence spectroscopy. While specific experimental data for N-Lauroyl-L-alanine is not widely published, this guide provides protocols based on established methodologies for similar N-acyl amino acid surfactants. Data for structurally related compounds are presented to offer a comparative reference for expected CMC values.
Introduction to Critical Micelle Concentration and Lauroyl Alanine
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid. At a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution begin to self-assemble into organized spherical structures called micelles. This phenomenon is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads form the outer shell of the micelle, interacting with the aqueous environment. The CMC is a crucial parameter for characterizing surfactants as it dictates the onset of many of their functional properties, such as solubilization, emulsification, and detergency.
N-Lauroyl-L-alanine is an anionic surfactant derived from the condensation of lauric acid, a fatty acid, and the amino acid L-alanine. Its biocompatibility and mildness make it a desirable ingredient in a variety of applications, including gentle cleansers, drug delivery systems, and personal care products.[1] Accurate determination of its CMC is essential for optimizing its performance in these formulations.
Experimental Methodologies for CMC Determination
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a distinct change in the slope of the plotted data. This document outlines three widely used techniques for this purpose.
Surface Tension Measurement
Principle: Below the CMC, the addition of surfactant monomers to a solution leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Once the interface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required for this measurement.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of sodium N-lauroyl-L-alaninate (the salt form of this compound, which is more water-soluble) at a concentration well above the expected CMC (e.g., 50 mM) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from a concentration well below to well above the anticipated CMC.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a reference.
-
Measure the surface tension of each prepared surfactant solution, starting from the most dilute to the most concentrated, ensuring the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
The resulting plot will show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Conductivity Measurement
Principle: This method is suitable for ionic surfactants like sodium N-lauroyl-L-alaninate. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the micelles, although composed of charged monomers, have a lower overall mobility and their counter-ions become partially associated with the micellar surface, reducing the total number of effective charge carriers.
Instrumentation: A conductivity meter with a temperature-controlled cell.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of sodium N-lauroyl-L-alaninate (e.g., 50 mM) in deionized water.
-
Titration:
-
Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and the conductivity probe.
-
Allow the temperature to equilibrate (e.g., at 25°C).
-
Record the initial conductivity of the water.
-
Add small, precise aliquots of the concentrated surfactant stock solution to the water, allowing the conductivity reading to stabilize after each addition.
-
Continue the additions until the surfactant concentration is well above the expected CMC.
-
-
Data Analysis:
Fluorescence Spectroscopy using a Hydrophobic Probe
Principle: This highly sensitive method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, whose fluorescence characteristics change depending on the polarity of its microenvironment.[4][5] In an aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum exhibits specific intensity ratios for its vibronic fine structures. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[6] This change in the microenvironment leads to a significant change in the ratio of the intensities of certain emission peaks (e.g., the ratio of the third to the first vibronic peaks, I3/I1).
Instrumentation: A fluorescence spectrophotometer.
Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol or acetone (e.g., 0.2 mM).[7]
-
Preparation of Surfactant Solutions: Prepare a series of sodium N-lauroyl-L-alaninate solutions of varying concentrations in deionized water, bracketing the expected CMC.
-
Sample Preparation for Measurement: To a fixed volume of each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[8] Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.
-
Measurement:
-
Data Analysis:
-
Calculate the intensity ratio I3/I1 for each surfactant concentration.
-
Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sigmoidal curve. The CMC is often determined from the midpoint of the transition in this curve.
-
Quantitative Data for N-Lauroyl Amino Acid Surfactants
| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |
| Sodium N-Lauroyl Sarcosinate | Surface Tension | 25 | 14.6 | [9] |
| Sodium N-Lauroyl Sarcosinate | Conductivity | 25 | 13.9 | [10] |
| N-Lauroyl-L-Valine Sodium | Surface Tension | Not Specified | 6.0 | [11] |
Note: The CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.
Visualizing Experimental Workflows
Micelle Formation
Caption: Conceptual diagram of surfactant monomer self-assembly into a micelle above the CMC.
Surface Tension Measurement Workflow
Caption: Experimental workflow for CMC determination by surface tension measurement.
Conductivity Measurement Workflow
References
- 1. marknature.com [marknature.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-lauroyl-L-alanine in Cosmetic and Personal Care Formulations
For the attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of N-lauroyl-L-alanine and its applications in the formulation of cosmetic and personal care products. This document includes key physicochemical properties, performance data, experimental protocols for efficacy testing, and potential mechanisms of action.
Introduction to N-lauroyl-L-alanine
N-lauroyl-L-alanine is an N-acyl amino acid, synthesized from the naturally occurring amino acid L-alanine and lauric acid, a fatty acid commonly derived from coconut or palm kernel oil.[1][2] It is part of a class of mild, biodegradable, and biocompatible surfactants that are increasingly favored in cosmetic formulations over traditional surfactants like sulfates.[3][4] Its structure, combining a hydrophilic amino acid head with a lipophilic fatty acid tail, imparts excellent surface-active properties while maintaining a high degree of mildness, making it particularly suitable for sensitive skin applications.[5][6][7]
Key Features:
-
Mildness: Exhibits low irritation potential to the skin and eyes.[5][7]
-
Foaming Properties: Generates a rich, creamy, and stable lather.[8]
-
Skin Conditioning: Leaves the skin feeling soft, moisturized, and smooth without a sticky residue.[1][8]
-
Hair Conditioning: Improves hair softness, manageability, and combability, particularly for damaged hair.[1][9]
-
Good Compatibility: Works well with other surfactants, allowing for the creation of synergistic blends with enhanced performance and reduced irritation.[8]
-
Biodegradability: Readily biodegradable, making it an environmentally friendly option.[4][5]
Applications in Cosmetic and Personal Care Products
N-lauroyl-L-alanine and its sodium salt, sodium lauroyl alaninate, are versatile ingredients used in a wide array of personal care products:[1][8][10]
-
Facial Cleansers and Body Washes: As a primary or secondary surfactant, it provides gentle cleansing with a luxurious feel.[1][10]
-
Shampoos and Conditioners: Offers gentle cleansing for the scalp and hair while providing conditioning benefits.[1][9]
-
Baby Care Products: Its low-sensitivity profile makes it an ideal choice for delicate baby skin.[9][10]
-
Sensitive Skin Formulations: Due to its mild nature, it is a preferred ingredient for products designed for sensitive and reactive skin.[1][7]
-
Leave-on Moisturizers and Lotions: It can be used for its skin-conditioning properties, helping to form a barrier on the skin to lock in moisture.[1]
-
Oral Care: In toothpaste, it can function as a gentle foaming agent.[9]
Quantitative Performance Data
While specific quantitative data for N-lauroyl-L-alanine is not extensively published in publicly available literature, the following tables provide representative data for structurally similar N-acyl amino acid surfactants, such as Sodium Cocoyl Glycinate and Sodium Lauroyl Glutamate. These values can be used as a benchmark for formulating with and testing N-lauroyl-L-alanine.
Table 1: Comparative Foaming Properties of Amino Acid Surfactants
| Surfactant (Representative) | Concentration | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability (%) |
| Sodium Cocoyl Glycinate | 1% | 180 | 165 | 91.7 |
| Sodium Lauroyl Glutamate | 1% | 165 | 150 | 90.9 |
| Sodium Lauroyl Sarcosinate | 1% | 190 | 170 | 89.5 |
| Sodium Laureth Sulfate (SLES) | 1% | 210 | 180 | 85.7 |
Data is illustrative and based on typical performance of these surfactant classes.
Table 2: Skin Hydration and Mildness Assessment (Representative Data)
| Formulation | Active Ingredient | Change in Skin Hydration (Corneometer units) after 1 hour | Transepidermal Water Loss (TEWL) (g/m²/h) after 24h |
| Cleanser A | 5% Sodium Cocoyl Glycinate | +15% | 8.5 |
| Cleanser B | 5% Sodium Lauroyl Glutamate | +12% | 9.2 |
| Placebo (no surfactant) | None | +2% | 7.5 |
| Positive Control | 5% Sodium Lauryl Sulfate (SLS) | -10% | 15.8 |
This data is representative of the performance of mild amino acid surfactants compared to a harsh surfactant.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of formulations containing N-lauroyl-L-alanine.
Protocol for Evaluation of Foaming Properties (Ross-Miles Method)
Objective: To determine the initial foam height and foam stability of a surfactant solution.
Apparatus:
-
Ross-Miles foam column (graduated glass cylinder with a jacket for temperature control)
-
Pipette with a specified orifice
-
Stopwatch
-
Thermostatic water bath
Procedure:
-
Prepare a 1% aqueous solution of the surfactant (e.g., N-lauroyl-L-alanine, neutralized to the desired pH).
-
Equilibrate the solution to the test temperature (e.g., 40°C) using the water bath.
-
Pour 200 mL of the surfactant solution into the main cylinder of the Ross-Miles apparatus.
-
Draw 50 mL of the same solution into the pipette.
-
Position the pipette above the cylinder and open the stopcock, allowing the solution to fall and generate foam.
-
Start the stopwatch as soon as the pipette is empty.
-
Immediately measure the initial foam height in millimeters.
-
Record the foam height again after 5 minutes.
-
Calculate foam stability as: (Foam height at 5 min / Initial foam height) x 100%.
Protocol for Assessing Skin Mildness via Transepidermal Water Loss (TEWL)
Objective: To evaluate the effect of a cleansing formulation on the skin barrier function by measuring TEWL.
Apparatus:
-
Tewameter® or similar open-chamber evaporimeter
-
Controlled environment room (constant temperature and humidity)
Procedure:
-
Recruit healthy volunteers and have them acclimatize in the controlled environment for at least 30 minutes.
-
Define test sites on the forearms of the subjects.
-
Measure the baseline TEWL at each test site.
-
Apply a standardized amount of the test cleanser (containing N-lauroyl-L-alanine) and a control (e.g., a harsh surfactant like SLS and a water control) to the designated sites.
-
Follow a standardized washing procedure (e.g., lathering for 30 seconds, rinsing for 15 seconds).
-
Pat the skin dry gently.
-
Measure TEWL at specified time points after washing (e.g., 1 hour, 4 hours, 24 hours).
-
A lower increase in TEWL compared to the harsh control indicates a milder formulation that is less disruptive to the skin barrier.[4]
Protocol for Measuring Skin Hydration
Objective: To quantify the moisturizing effect of a leave-on or rinse-off product containing N-lauroyl-L-alanine.
Apparatus:
-
Corneometer® or similar capacitance-based skin hydration measurement device
-
Controlled environment room
Procedure:
-
Follow the same subject recruitment and acclimatization procedure as for TEWL measurement.
-
Measure baseline skin hydration on the test sites.
-
Apply a standardized amount of the test product.
-
For a leave-on product, measure skin hydration at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) after application.
-
For a rinse-off product, follow the washing protocol and measure hydration at similar time points post-washing.
-
An increase in Corneometer® units indicates an improvement in skin hydration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for N-lauroyl-L-alanine is through its physicochemical properties as a surfactant. However, as an amino acid derivative, it may also have biological effects on the skin.
Surfactant Action and Mildness
The mildness of N-acyl amino acid surfactants is attributed to their structure, which is similar to the natural lipids found in the skin. This allows them to cleanse the skin by emulsifying dirt and oil without significantly disrupting the highly organized lipid structure of the stratum corneum.[3] Unlike harsh surfactants that can denature skin proteins and strip away intercellular lipids, leading to increased TEWL and irritation, N-lauroyl-L-alanine helps to maintain the skin's natural moisture barrier.[4]
Potential Biological Interactions
Amino acids are integral components of the skin's Natural Moisturizing Factor (NMF) and are crucial for maintaining skin hydration and elasticity.[11][12][13] When applied topically, amino acid derivatives can help to replenish these natural moisturizing factors.[11] While specific signaling pathways for N-lauroyl-L-alanine in a cosmetic context are not well-documented, the broader class of N-acyl amides has been shown to have signaling functions in various physiological processes.[14] It is plausible that N-lauroyl-L-alanine may interact with skin cells to support barrier function beyond its surfactant properties, potentially by influencing lipid synthesis or the expression of proteins involved in skin barrier homeostasis. However, further research is needed to elucidate these specific pathways.
Visualizations
Caption: Workflow for in-vivo testing of cosmetic formulations.
Caption: Proposed mechanism of action for N-lauroyl-L-alanine.
References
- 1. atamankimya.com [atamankimya.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. yeserchem.com [yeserchem.com]
- 4. The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products - Ecoori [ecoori.com]
- 5. Characteristics and Applications of Amino Acid Surfactants - Xiamen Charming Bath Industry & Trade Co., Ltd. [charmingbath.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. beautydecoded.com [beautydecoded.com]
- 8. US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts - Google Patents [patents.google.com]
- 9. Sodium Lauroyl Glutamate | Glutamyl | Cosmetic Ingredients Guide [ci.guide]
- 10. ARSHINE LIFESCIENCE CO., LTD. [arshinechem.com]
- 11. paulaschoice.com [paulaschoice.com]
- 12. herbaldynamicsbeauty.com [herbaldynamicsbeauty.com]
- 13. Metabolism and Functions of Amino Acids in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: Lauroyl Alanine in Organogel Formation for In Situ Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
In situ forming drug delivery systems are a class of advanced drug delivery platforms that are administered as a liquid and transition into a gel at the site of injection, forming a depot for the sustained release of therapeutic agents.[1] This approach offers several advantages, including ease of administration, improved patient compliance, and localized drug action with reduced systemic side effects.[2] Among the various materials explored for in situ gelation, low-molecular-weight organogelators have garnered significant interest. N-lauroyl-L-alanine (LA) and its derivatives, such as N-lauroyl-L-alanine methyl ester (LAM), are amphiphilic molecules capable of self-assembling in organic solvents to form thermoreversible organogels.[3][4][5] These organogels can serve as effective matrices for the sustained delivery of a wide range of drugs, from small molecules to peptides and proteins.[6][7]
This document provides detailed application notes and protocols for the use of lauroyl alanine in the formation of organogels for in situ drug delivery. It covers the principles of gel formation, key formulation components, and detailed methodologies for preparation, characterization, and evaluation of these advanced drug delivery systems.
Data Presentation
Table 1: Gelation Properties of this compound Derivatives in Different Solvents
| Organogelator | Concentration (% w/v) | Solvent | Sol-Gel Transition Temperature (°C) | Gel-Sol Transition Temperature (°C) |
| N-lauroyl-L-alanine (LA) | 20 | Soybean Oil | ~40 | ~65 |
| N-lauroyl-L-alanine (LA) | 20 | Medium-Chain Triglycerides (MCT) | ~35 | ~60 |
| N-lauroyl-L-alanine methyl ester (LAM) | 20 | Soybean Oil | ~30 | ~55 |
| N-lauroyl-L-alanine methyl ester (LAM) | 20 | Medium-Chain Triglycerides (MCT) | ~25 | ~50 |
Note: Data is compiled from studies by Couffin-Hoarau et al. and may vary based on specific experimental conditions.[3][5]
Table 2: In Vitro Drug Release from this compound-Based Organogels
| Organogelator | Drug/Tracer | Solvent | Concentration (% w/v) | Cumulative Release at 20 days (%) |
| N-lauroyl-L-alanine methyl ester (LAM) | Fluorescein isothiocyanate-dextran | Soybean Oil | 20 | < 6 |
Note: This data highlights the sustained release profile of the organogel system.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Organogels
This protocol describes the preparation of organogels using N-lauroyl-L-alanine (LA) or its methyl ester (LAM) as the gelator and a pharmaceutically acceptable oil as the solvent.
Materials:
-
N-lauroyl-L-alanine (LA) or N-lauroyl-L-alanine methyl ester (LAM)
-
Soybean oil or Medium-Chain Triglycerides (MCT)
-
Glass vials with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh the desired amount of LA or LAM and place it in a glass vial.
-
Add the calculated volume of the chosen solvent (e.g., soybean oil) to achieve the desired concentration (e.g., 20% w/v).
-
Heat the mixture to a temperature above the gel-sol transition temperature (e.g., 70-80°C) using a heating block or water bath.
-
Vortex the mixture until the gelator is completely dissolved and a clear, homogeneous solution is formed.
-
Allow the solution to cool to room temperature undisturbed. Gel formation will occur as the solution cools.
-
The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.
Protocol 2: Preparation of an In Situ Forming Injectable Formulation
This protocol details the preparation of a liquid formulation that forms a gel in situ upon injection. This is achieved by including a water-miscible solvent that inhibits gelation.[3][5]
Materials:
-
N-lauroyl-L-alanine methyl ester (LAM)
-
Soybean oil
-
Ethanol (as gelation inhibitor)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the desired amount of LAM in ethanol.
-
Add soybean oil to the ethanolic solution of LAM.
-
Gently heat the mixture (e.g., to 40-50°C) while stirring until a homogeneous, clear solution is obtained. A typical formulation might contain 30% (w/v) LAM and 18% (v/v) ethanol.[3]
-
The resulting solution should remain liquid at room temperature and can be sterile-filtered for in vivo applications.
-
Upon subcutaneous injection, the ethanol diffuses into the surrounding aqueous environment, leading to the self-assembly of LAM and the formation of a solid gel depot.[3][4][5]
Protocol 3: Characterization of Organogel Properties
A. Determination of Sol-Gel and Gel-Sol Transition Temperatures: The inverse flow method is a simple and effective way to determine the transition temperatures.[3][5]
Procedure:
-
Prepare organogels in sealed tubes or vials as described in Protocol 1.
-
For gel-sol transition, place the inverted tubes in a temperature-controlled water bath.
-
Increase the temperature in small increments (e.g., 1-2°C) and hold for a set time at each step.
-
The gel-sol transition temperature is the temperature at which the gel starts to flow.
-
For sol-gel transition, heat the vials to form a clear solution and then place them in a cooling bath.
-
Decrease the temperature in increments, and the sol-gel transition temperature is the point at which the solution no longer flows when the vial is inverted.
B. Evaluation of Gelation Kinetics: Turbidimetry can be used to monitor the kinetics of gel formation.[3][5]
Procedure:
-
Prepare the organogelator solution at a temperature above its gel-sol transition.
-
Transfer the hot solution to a cuvette in a temperature-controlled spectrophotometer set to the desired gelation temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance (turbidity) over time at a suitable wavelength (e.g., 400 nm).
-
The resulting curve will show a lag phase followed by an increase in turbidity as the gel network forms. The lag time and the rate of gelation can be determined from this data.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to assess the release of a drug or a fluorescent tracer from the organogel.[3][5]
Materials:
-
Drug-loaded organogel
-
Phosphate-buffered saline (PBS) or other appropriate release medium
-
Incubator or shaking water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare the drug-loaded organogel by adding the drug to the initial mixture in Protocol 1.
-
Place a known amount of the drug-loaded organogel into a vial.
-
Carefully add a known volume of the release medium (e.g., PBS) on top of the gel, ensuring minimal disturbance.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: In situ gelation mechanism of this compound organogels.
Caption: Experimental workflow for developing this compound organogels.
References
- 1. ijsdr.org [ijsdr.org]
- 2. In Situ Forming Polymeric Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpb.com [ijrpb.com]
- 7. Characterization and biocompatibility of organogels based on L-alanine for parenteral drug delivery implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Lauroyl Alanine
Welcome to the technical support center for the enzymatic synthesis of N-lauroyl-L-alanine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lipase activity is highly temperature-dependent. Most lipases, like Candida antarctica lipase B (CAL-B), function optimally between 40°C and 60°C.[1][2] Temperatures above this range can lead to thermal denaturation and loss of activity.[1] Solution: Verify and calibrate your incubator/reactor temperature. Perform a temperature optimization experiment within the 40-80°C range to find the ideal setting for your specific enzyme.[3] |
| Incorrect Substrate Molar Ratio | An inappropriate molar ratio of lauric acid (or its ester) to L-alanine can limit the reaction. An excess of the fatty acid substrate can sometimes inhibit the reaction or lead to byproduct formation.[2] Solution: Optimize the molar ratio of lauroyl donor to alanine. A common starting point is a 1:1 ratio, but optimization studies may be required. Some studies suggest an excess of the alcohol (in this case, the amino acid) can improve yields.[3][4] |
| Poor Enzyme Activity / Inactivation | The enzyme may have low intrinsic activity or may have been inactivated. Polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation, while nonpolar solvents can cause excessive rigidity, reducing catalytic efficiency.[5][6] Solution: 1. Verify Enzyme Source: Ensure the enzyme is from a reliable supplier and has been stored correctly. 2. Solvent Selection: Use a non-polar or medium-polarity solvent like hexane, t-butanol, or acetonitrile.[3][7] Avoid highly polar solvents like DMSO unless used as a co-solvent in small quantities to improve substrate solubility.[1] 3. Immobilization: Use an immobilized lipase (e.g., Novozym® 435) for significantly enhanced stability and activity.[4][8] |
| Product Inhibition | The synthesized lauroyl alanine can act as an inhibitor to the lipase, binding to the active site and reducing the reaction rate as its concentration increases.[9][10] This is a form of negative feedback.[9] Solution: 1. In Situ Product Removal: Employ techniques like using a membrane reactor to continuously remove the product from the reaction medium.[9] 2. Batch Processing: If continuous removal is not feasible, consider that reaction rates will naturally slow over time. Calculate initial reaction rates for a more accurate measure of enzyme performance. |
| Presence of Inhibitors | Contaminants in the substrates or solvent, or specific compounds like phosphonates or boronic acids, can act as lipase inhibitors.[11] Solution: Use high-purity substrates and solvents (reagent grade or higher). Ensure glassware is thoroughly cleaned to remove any residual detergents or contaminants. |
Issue 2: Poor Enzyme Stability and Reusability
| Potential Cause | Troubleshooting Steps |
| Use of Free (Non-Immobilized) Lipase | Free lipases are prone to denaturation and aggregation in reaction media, especially under agitation and at elevated temperatures. They are difficult to recover and reuse, making the process costly.[12] Solution: Immobilize the lipase on a solid support. Adsorption on hydrophobic supports like octyl agarose or encapsulation are common methods.[8][13] Immobilization enhances thermal and operational stability and allows for easy recovery and reuse over multiple cycles.[8][12] |
| Inappropriate Immobilization Support or Method | The choice of support material and the immobilization conditions (pH, additives) significantly impact the enzyme's final activity and stability.[14] The support should have a large surface area and be resistant to the reaction conditions.[8] Solution: Select a hydrophobic support to facilitate the interfacial activation of the lipase.[8] Optimize immobilization conditions, as factors like pH during the process can alter the enzyme's conformation and subsequent activity.[14] |
| Leaching of Enzyme from Support | The enzyme may detach from the support during the reaction, especially if it is weakly adsorbed. This leads to a loss of activity in subsequent cycles. Solution: Ensure strong binding between the enzyme and the support. Covalent attachment methods can be considered, though they risk altering the enzyme's active site. Optimizing the adsorption protocol by controlling pH and ionic strength can improve binding strength.[14] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Lauric Acid | Lauric acid has physicochemical properties similar to the product, making separation difficult. Its presence reduces the purity and can negatively impact the surfactant properties of the final product.[15] Solution: 1. Optimize Reaction Conversion: Drive the reaction as close to completion as possible by optimizing conditions (time, temperature, enzyme load). 2. Selective Precipitation/Crystallization: Exploit differences in solubility. After the reaction, adjust the pH to 3-4 with an acid like HCl to precipitate the crude product.[15] Further purification can be achieved by washing the precipitate or through recrystallization in a suitable solvent system. |
| Formation of Byproducts | A common byproduct is the dipeptide N-lauroyl-L-alanyl-L-alanine, formed when the product reacts with another L-alanine molecule.[15] Solution: Adjust the substrate molar ratio to minimize the presence of excess L-alanine once a significant amount of product has been formed. Chromatographic methods like column chromatography may be necessary for high-purity applications, although this can be costly for industrial scale-up.[15] |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for synthesizing this compound? A1: Lipases (EC 3.1.1.3) are the enzymes of choice for this acylation reaction. The most commonly cited and effective lipase for this type of synthesis is the immobilized form of Candida antarctica lipase B (CAL-B), commercially known as Novozym® 435.[4][16] Lipases from Pseudomonas cepacia have also been used effectively in similar acylation reactions.[7]
Q2: What are the optimal reaction conditions for this synthesis? A2: Optimal conditions can vary, but a general starting point based on literature is:
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435).[4]
-
Solvent: A non-polar organic solvent like hexane or a medium-polarity solvent like tert-amyl alcohol.[3][4] Solvent-free systems are also possible.[3][16]
-
Substrates: L-alanine and a lauroyl group donor, such as lauric acid or an ester like vinyl laurate.
-
Substrate Molar Ratio: A 1:1 molar ratio is a good starting point, but should be optimized.[4]
-
Water Removal: The reaction produces water, which can promote the reverse (hydrolysis) reaction. Using molecular sieves or conducting the reaction under vacuum can remove water and drive the equilibrium towards product formation.[1]
Q3: Why is enzyme immobilization so important? A3: Immobilization is critical for several reasons:
-
Enhanced Stability: Immobilized enzymes show greater resistance to changes in temperature and pH.[8]
-
Reusability: It allows the enzyme to be easily separated from the reaction mixture and reused for multiple batches, which is crucial for making the process economically viable.[12]
-
Process Simplification: It simplifies downstream processing as the enzyme can be removed by simple filtration.
-
Prevention of Aggregation: It prevents the enzyme molecules from clumping together, ensuring the active sites remain accessible.
Q4: How does the choice of solvent affect the reaction? A4: The solvent plays a crucial role in lipase-catalyzed reactions.
-
Polar Solvents (e.g., DMSO, methanol) can strip the thin layer of water surrounding the enzyme that is essential for its catalytic activity, leading to inactivation.[6]
-
Non-polar Solvents (e.g., hexane, toluene) are generally preferred as they maintain the enzyme's active conformation. However, very non-polar solvents can make the enzyme too rigid, reducing its activity.[5][6]
-
Substrate Solubility: The solvent must be able to dissolve both the polar amino acid and the non-polar fatty acid to a sufficient degree.[17] Often, a balance is struck with medium-polarity solvents like t-butanol or acetonitrile.[5][7]
Q5: Can this synthesis be performed in a solvent-free system? A5: Yes, solvent-free reaction systems are a viable and environmentally friendly option.[3][16] In such systems, the liquid substrates themselves act as the reaction medium. This approach offers advantages like high substrate concentration and easier product recovery, but may require higher temperatures to ensure the mixture remains liquid and viscosity is manageable.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on lipase-catalyzed acylation reactions, providing a baseline for experimental design.
Table 1: Influence of Reaction Parameters on Synthesis Yield
| Parameter | Condition | Outcome / Observation | Reference |
| Temperature | 40°C to 60°C | Yield increased from 65% to 81%. | [2] |
| > 60°C | Yield decreased due to enzyme denaturation. | [1][2] | |
| Enzyme Concentration | 1% to 7% (w/w) Novozym® 435 | Increased enzyme load generally increases the reaction rate and yield. | [1] |
| > 8% (w/w) Novozym® 435 | Yield may decrease slightly due to mass transfer limitations or substrate unavailability. | [1][4] | |
| Substrate Molar Ratio | 1:1 (Lauroyl donor:Alanine) | A common starting point for optimization. | [4] |
| (Phenylglycinol:Capric Acid) | 1:2 to 1.7:1 | Excess fatty acid can inhibit the reaction. An excess of the amino alcohol component often favors product formation. | [2] |
Table 2: Effect of Solvent Type on Lipase Activity
| Solvent | Polarity (Log P) | General Effect on Lipase Activity | Reference |
| Hexane | High (Non-polar) | Generally favorable; maintains enzyme structure but may cause rigidity. | [3][6] |
| Toluene | High (Non-polar) | Similar to hexane; can lead to high enzyme rigidity. | [6] |
| Acetonitrile | Low (Polar) | Can be effective but risks stripping essential water from the enzyme. | [7] |
| t-Butanol / t-Amyl Alcohol | Medium | Often a good compromise, providing substrate solubility and maintaining enzyme activity. | [4][5] |
| DMSO | Very Low (Polar) | Generally detrimental; can cause enzyme inactivation. Used sparingly as a co-solvent. | [1][6] |
Experimental Protocols
Protocol 1: Immobilization of Lipase by Adsorption (General Procedure)
This protocol describes a general method for immobilizing lipase on a hydrophobic support.
-
Support Preparation: Weigh 1.0 g of a hydrophobic support resin (e.g., octyl-agarose beads) and wash it with distilled water, followed by the chosen buffer for immobilization (e.g., 25 mM sodium phosphate, pH 7.0).
-
Enzyme Solution: Prepare a solution of lipase (e.g., from Candida antarctica) in the same buffer at a concentration of approximately 1-2 mg/mL.
-
Immobilization: Add the prepared enzyme solution to the washed support resin.
-
Incubation: Gently agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-4 hours) to allow for complete adsorption.[18]
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the support with fresh buffer to remove any loosely bound enzyme.
-
Drying and Storage: Dry the immobilized biocatalyst (e.g., under vacuum) and store it at 4°C until use. The immobilized enzyme generally shows good storage stability.[8]
Protocol 2: Enzymatic Synthesis of N-Lauroyl-L-Alanine
This protocol provides a typical procedure for the synthesis reaction.
-
Reactant Preparation: In a sealed reaction vessel, dissolve L-alanine (e.g., 10 mmol) and lauric acid (e.g., 10 mmol) in 50 mL of an appropriate organic solvent (e.g., tert-amyl alcohol).
-
Water Removal (Optional but Recommended): Add 1.0 g of activated molecular sieves (3Å or 4Å) to the mixture to adsorb the water produced during the reaction.[1]
-
Enzyme Addition: Add the immobilized lipase (e.g., 8% w/w of total substrates) to the reaction mixture.[4]
-
Reaction Incubation: Place the vessel in an orbital shaker incubator set to the optimal temperature (e.g., 55°C) and agitation speed (e.g., 200 rpm).[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using a suitable method, such as HPLC or titration of the remaining lauric acid.
-
Reaction Termination: Once the reaction has reached the desired conversion, stop it by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Isolation and Purification:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Acidify the residue with HCl to a pH of 3-4 to precipitate the crude N-lauroyl-L-alanine.[15]
-
Filter the white solid precipitate and wash it with cold water to remove any remaining salts or unreacted L-alanine.
-
Dry the final product under vacuum. Further purification can be done by recrystallization if necessary.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in the enzymatic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Product inhibition - Wikipedia [en.wikipedia.org]
- 10. Product inhibition applications [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ufc.br [repositorio.ufc.br]
- 14. digital.csic.es [digital.csic.es]
- 15. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 16. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. KR950010816B1 - Immobilization of lipase - Google Patents [patents.google.com]
solubility issues of lauroyl alanine in biological buffers
This guide provides troubleshooting strategies and frequently asked questions to address common solubility challenges encountered with N-lauroyl-L-alanine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is N-lauroyl-L-alanine and why is it poorly soluble in aqueous buffers?
N-lauroyl-L-alanine is an amino acid derivative synthesized from lauric acid (a 12-carbon fatty acid) and the amino acid L-alanine.[1][2] This structure gives it an amphiphilic nature: a long, hydrophobic lauroyl tail and a hydrophilic alanine headgroup. This composition, particularly the hydrophobic tail, leads to poor solubility in aqueous solutions like physiological buffers, especially at a neutral pH.[3]
Q2: What are the primary factors that influence the solubility of lauroyl alanine?
The solubility of N-lauroyl-L-alanine, like other acylated amino acids, is primarily influenced by:
-
pH: The pH of the buffer has a significant effect on the charge state of the molecule's carboxylic acid group, which in turn affects solubility.[4][5]
-
Co-solvents: The presence of organic solvents can dramatically increase solubility.[4]
-
Temperature: Modest increases in temperature can sometimes aid dissolution.
-
Ionic Strength: The salt concentration of the buffer can also play a role in the solubility of charged molecules.[6]
Q3: My this compound powder won't dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4. What is the first thing I should try?
Directly dissolving hydrophobic compounds like this compound in neutral buffers is often unsuccessful.[3] The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.[3] It is always best practice to test the solubility on a small amount of your compound before dissolving the entire sample.[3]
Q4: How exactly does pH affect solubility?
The solubility of amino acids and their derivatives is typically lowest at their isoelectric point (pI), where the net charge of the molecule is zero.[3]
-
Acidic pH (e.g., <4): At a low pH, the carboxylic acid group is protonated (neutral), but the amino group can become protonated, leading to a net positive charge that can improve solubility.[3]
-
Basic pH (e.g., >8): At a higher pH, the carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate salt (alaninate).[7][8] This negative charge significantly enhances interaction with water, thereby increasing solubility.[3][4] For many applications, carefully raising the pH with a base like NaOH is an effective strategy.[7]
Q5: What organic solvents are recommended for preparing a stock solution?
For highly hydrophobic molecules, the following solvents are commonly used. The final concentration of these solvents in your experiment should be kept to a minimum (often less than 1%) to avoid off-target effects.
-
Dimethyl sulfoxide (DMSO): A powerful and common choice for creating high-concentration stock solutions due to its strong solubilizing properties and compatibility with many biological assays.[3][9]
-
Ethanol or Methanol: These are also effective but may be more volatile.[4][9]
-
Dimethylformamide (DMF): Another strong solvent option.[9]
Q6: I successfully dissolved the this compound, but the solution became cloudy after diluting it into my buffer. What's happening?
This indicates that you have exceeded the solubility limit of this compound in the final buffer composition.[3] The compound is precipitating out of the solution.
-
Probable Cause: The final concentration of the organic co-solvent is too low to keep the this compound dissolved at that specific concentration.
-
Solution: You can either lower the final concentration of this compound or, if your experiment permits, slightly increase the percentage of the organic co-solvent in your final solution.[3] Slow, dropwise addition of the stock solution into a vigorously stirring buffer can also help prevent localized high concentrations that lead to precipitation.[3]
Data Presentation
Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-(dodecanoylamino)propanoic acid | [2] |
| Molecular Formula | C₁₅H₂₉NO₃ | [2][10] |
| Molecular Weight | ~271.40 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Advantages | Considerations |
| DMSO | 10-50 mM | Highly effective, low volatility, suitable for long-term storage at -20°C.[11] | Can be toxic to some cells at >1% v/v. May not be suitable for oxidation-sensitive experiments. |
| Ethanol | 10-20 mM | Less toxic than DMSO for many cell-based assays. | More volatile, which can lead to concentration changes if not handled properly. |
| DMF | 10-50 mM | Strong solubilizing agent. | Higher toxicity profile than DMSO and Ethanol. |
Troubleshooting and Experimental Guides
Workflow for Solubilizing this compound
When initial attempts to dissolve N-lauroyl-L-alanine fail, this workflow provides a logical sequence of steps to troubleshoot the issue.
References
- 1. N-Lauroyl-L-alanine | bioteachnology [bioteachnology.com]
- 2. This compound | C15H29NO3 | CID 13854541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 8. surfaceindustry.com [surfaceindustry.com]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. adooq.com [adooq.com]
Technical Support Center: Optimizing Lauroyl Alanine for Membrane Protein Extraction
Welcome to the technical support center for optimizing N-lauroyl-L-alanine concentration in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the solubilization of membrane proteins using N-lauroyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is N-lauroyl-L-alanine and why is it used for membrane protein extraction?
N-lauroyl-L-alanine is an amino acid-based anionic surfactant. It consists of a hydrophobic 12-carbon lauroyl tail and a hydrophilic alanine headgroup.[1][2] This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, effectively solubilizing them in an aqueous solution.[3][4] Its mild nature makes it a suitable choice for extracting sensitive proteins or protein complexes where preserving the native conformation and activity is crucial.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
Q3: What is a good starting concentration for N-lauroyl-L-alanine?
A recommended starting concentration for N-lauroyl-L-alanine is between 0.5% and 2.0% (w/v). For a detergent with a molecular weight similar to N-lauroyl-L-alanine (271.40 g/mol ), a 1.0% (w/v) solution is approximately 36.8 mM, which is well above the estimated CMC.[1] It is crucial to optimize this concentration for each specific membrane protein and cell type.
Q4: What is the ideal detergent-to-protein ratio?
A general guideline is to maintain a detergent-to-protein mass ratio of at least 4:1. This ensures that there is sufficient detergent to fully solubilize the membrane and encapsulate the extracted proteins within micelles. However, the optimal ratio can vary depending on the specific protein and the lipid content of the membrane preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Protein | - Insufficient detergent concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (incubation time/temperature). | - Increase N-lauroyl-L-alanine concentration in 0.25% increments.- Ensure the detergent-to-protein mass ratio is at least 4:1.- Increase incubation time (up to 4 hours) or try a higher temperature (e.g., room temperature for 30-60 minutes), if the protein is stable at that temperature. |
| Protein Aggregation | - Detergent concentration is too low (below the CMC in the final buffer).- Inappropriate buffer pH or ionic strength.- Protein is inherently unstable once extracted. | - Ensure the final detergent concentration remains above the estimated CMC in all subsequent steps (e.g., purification).- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).- Add stabilizing agents to the buffer such as glycerol (10-20%), specific lipids, or cholesterol analogs. |
| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease the N-lauroyl-L-alanine concentration to the minimum required for solubilization.- Add a fresh, broad-spectrum protease inhibitor cocktail to all buffers at every step of the extraction process.- Work at a lower temperature (e.g., 4°C) throughout the procedure. |
| High Contaminant Levels | - Incomplete removal of cytosolic proteins.- Non-specific binding to purification resin. | - Ensure thorough washing of the membrane pellet before solubilization.- Optimize the number and composition of wash steps during purification. Consider adding a low concentration of a non-ionic detergent to the wash buffers. |
Data Presentation
Table 1: Physicochemical Properties of N-lauroyl-L-alanine
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉NO₃ | [1] |
| Molecular Weight | 271.40 g/mol | [1] |
| Class | Anionic Amino Acid Surfactant | [3][4] |
| Appearance | White to off-white powder | [3] |
| Critical Micelle Concentration (CMC) | Not readily available (estimated based on similar compounds) |
Table 2: Illustrative Example of Optimizing N-lauroyl-L-alanine Concentration for GPCR Extraction
The following table provides a hypothetical example of how to present data from an optimization experiment for the extraction of a G-protein coupled receptor (GPCR). Actual results will vary depending on the specific protein and experimental conditions.
| N-lauroyl-L-alanine Conc. (% w/v) | Total Protein Yield (mg/mL) | GPCR Activity (relative units) | Purity (%) |
| 0.25 | 0.8 | 30 | 45 |
| 0.50 | 1.5 | 85 | 60 |
| 1.00 | 2.1 | 100 | 75 |
| 1.50 | 2.3 | 95 | 72 |
| 2.00 | 2.4 | 80 | 68 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol: General Workflow for Membrane Protein Extraction using N-lauroyl-L-alanine
This protocol provides a starting point for the extraction of membrane proteins. Optimization of each step is recommended for specific target proteins.
Materials:
-
Isolated membrane pellet (from ~1x10⁸ cells or equivalent tissue)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh before use)
-
N-lauroyl-L-alanine Stock Solution: 10% (w/v) in deionized water (~368 mM)
Procedure:
-
Prepare Membranes: Start with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically at 100,000 x g for 60 minutes at 4°C.
-
Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Add Detergent: Add the 10% N-lauroyl-L-alanine stock solution to the membrane suspension to achieve the desired final concentration (start with a range of 0.5% to 2.0% w/v).
-
Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification or functional analysis.
Visualizations
Caption: A generalized workflow for the extraction of membrane proteins.
Caption: A logical workflow for troubleshooting common extraction issues.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
Technical Support Center: Lauroyl Alanine Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from lauroyl alanine in their mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my mass spectrometry analysis?
A1: this compound is a surfactant and cleansing agent commonly found in personal care products like soaps, detergents, and skin-care products.[1] Its presence in the laboratory environment can lead to contamination of samples, solvents, and instrument components.[1][2] Due to its amphiphilic nature, it is highly surface-active and can suppress the ionization of analytes of interest (ion suppression), form adducts that complicate spectra, and contaminate the ion source of the mass spectrometer, leading to poor signal intensity and baseline noise.[2]
Q2: What are the common mass-to-charge ratios (m/z) where I can expect to see this compound interference?
A2: this compound (chemical formula: C₁₅H₂₉NO₃) has a monoisotopic mass of 271.2147 Da.[3] In positive ion mode electrospray ionization (ESI), you can expect to see several common adducts. The table below summarizes the theoretical m/z values for these ions.
| Ion Type | Molecular Formula of Ion | Theoretical m/z |
| Protonated molecule [M+H]⁺ | [C₁₅H₃₀NO₃]⁺ | 272.2220 |
| Sodium adduct [M+Na]⁺ | [C₁₅H₂₉NO₃Na]⁺ | 294.2040 |
| Potassium adduct [M+K]⁺ | [C₁₅H₂₉NO₃K]⁺ | 310.1779 |
| Ammonium adduct [M+NH₄]⁺ | [C₁₅H₃₃N₂O₃]⁺ | 289.2486 |
Q3: What are the likely fragmentation patterns of this compound in MS/MS analysis?
Below is a diagram illustrating the potential fragmentation of the [M+H]⁺ ion of this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound interference in your mass spectrometry experiments.
Step 1: Identify the Source of Contamination
The first step in troubleshooting is to determine the origin of the this compound contamination.
Caption: Workflow for identifying the source of contamination.
Troubleshooting Actions:
-
Run a blank gradient: Inject only the mobile phase. If you observe the characteristic m/z values of this compound, the contamination is likely in your LC-MS system (solvents, tubing, autosampler).
-
Check your solvents: Use high-purity, LC-MS grade solvents. Avoid topping off solvent bottles; use fresh solvents in clean, dedicated glassware.[4]
-
Evaluate sample handling: this compound is a common ingredient in hand soaps. Ensure that anyone handling samples or instrument components has thoroughly rinsed their hands with a solvent like isopropanol after washing. Wear powder-free nitrile gloves.
-
Clean glassware properly: Do not wash laboratory glassware with detergents.[4] Rinse with high-purity water followed by an organic solvent like methanol or acetonitrile.
Step 2: Implement Mitigation Strategies
Once the source of contamination is identified, or if you are working with samples where this compound is an inherent component of the matrix, the following experimental protocols can be used for its removal.
Experimental Protocol 1: Protein Precipitation
This method is effective for removing both proteins and surfactants from biological samples. Acetonitrile is a common choice for this procedure.
Materials:
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample (e.g., 100 µL of plasma), add 3 volumes of ice-cold acetonitrile (300 µL).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and surfactant.
-
Carefully collect the supernatant, which contains your analytes of interest, for LC-MS analysis.
Experimental Protocol 2: Solid-Phase Extraction (SPE)
For more rigorous cleanup, a reversed-phase SPE protocol using a C18 sorbent can be employed to remove this compound.
Materials:
-
C18 SPE cartridge
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Elution solvent (e.g., 90:10 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Conditioning: Pass one cartridge volume of methanol through the C18 cartridge, followed by one cartridge volume of water. Do not allow the sorbent to go dry.
-
Equilibration: Equilibrate the cartridge with one cartridge volume of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation, diluted with water) onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with one cartridge volume of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute your analytes of interest with a strong organic solvent. This compound, being hydrophobic, will be retained on the C18 sorbent under these conditions, allowing for the selective elution of less hydrophobic analytes. For elution of a broader range of analytes, a step-wise gradient of increasing organic solvent concentration can be used.
Step 3: System Cleaning
If the LC-MS system is contaminated, a thorough cleaning is necessary.
Caption: Workflow for system decontamination.
System Flushing Protocol:
-
Replace all mobile phases with fresh, high-purity solvents.
-
Disconnect the column and connect the injector directly to the mass spectrometer.
-
Flush the system with a strong solvent mixture, such as 50:50 isopropanol:water, for an extended period (e.g., 1-2 hours) at a low flow rate.
-
If contamination persists, it may be necessary to replace solvent inlet frits and any contaminated tubing.
-
Follow the manufacturer's instructions for cleaning the ion source.
References
Technical Support Center: Mitigating Lauroyl Alanine Effects on Protein Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of lauroyl alanine on protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein quantification assays?
This compound is an anionic surfactant used to solubilize and stabilize proteins. Surfactants, in general, can interfere with common protein assays.[1] In dye-based assays like the Bradford assay, detergents can affect the pH and linearity of the response.[1] In copper-based assays like the Bicinchoninic Acid (BCA) assay, while generally more compatible with detergents, certain types and concentrations of surfactants can still lead to inaccurate results.[2][3]
Q2: Which common protein quantification assays are affected by this compound?
Based on its properties as an anionic surfactant, this compound is expected to interfere with the following widely used assays:
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Bradford Assay: This assay is highly susceptible to interference from detergents.[3][4] Surfactants can compete with the Coomassie dye for binding to proteins, leading to inaccurate measurements.[5]
-
Bicinchoninic Acid (BCA) Assay: While the BCA assay is known for its compatibility with many detergents up to certain concentrations, high concentrations of anionic surfactants can still interfere with the copper chelation reaction, leading to erroneous protein concentration values.[2][6]
-
Lowry Assay: This assay is also sensitive to detergents, which can cause precipitation of the reagents and interfere with the colorimetric reaction.[4]
Q3: Are there any protein quantification assays that are compatible with this compound?
While specific compatibility data for this compound is limited, certain assays are designed to be more tolerant to detergents:
-
Detergent-Compatible Bradford Assays: Some commercial kits are formulated to be compatible with higher concentrations of detergents.
-
Pierce™ 660 nm Protein Assay: This assay is generally more compatible with a variety of detergents, especially when used with an Ionic Detergent Compatibility Reagent (IDCR).[2]
-
Reducing Agent Compatible BCA Assay Kits: These kits can sometimes offer better compatibility with complex buffer formulations that include detergents.[7][8]
It is always recommended to test a specific assay's compatibility with your buffer containing this compound by running a control with a known protein standard.
Troubleshooting Guides
Problem: Inaccurate or inconsistent protein concentration readings in the presence of this compound.
This is a common issue when using standard protein quantification assays with samples containing surfactants like this compound. Below are troubleshooting steps and mitigation strategies.
1. Assess the Level of Interference
Before proceeding with mitigation, it's crucial to determine the extent of interference.
-
Experimental Protocol: Interference Test
-
Prepare a set of protein standards (e.g., Bovine Serum Albumin - BSA) in your sample buffer containing this compound.
-
Prepare another set of identical protein standards in a compatible buffer (e.g., phosphate-buffered saline - PBS).
-
Perform your chosen protein assay (e.g., Bradford or BCA) on both sets of standards.
-
Compare the standard curves. A significant shift or a non-linear curve for the standards in the this compound buffer indicates interference.
-
2. Mitigation Strategies
Choose a mitigation strategy based on your sample, protein concentration, and downstream application.
Strategy 1: Sample Dilution
-
Description: If your protein concentration is high enough, diluting the sample can reduce the this compound concentration to a level that no longer interferes with the assay.
-
Best For: Samples with high initial protein concentrations.
-
Workflow:
Caption: Workflow for Sample Dilution Mitigation Strategy.
Strategy 2: Protein Precipitation
-
Description: This method separates proteins from interfering substances like this compound by precipitating the protein, removing the supernatant, and then redissolving the protein pellet in a compatible buffer. Acetone precipitation is a common and effective method.[4][7][8][9][10]
-
Best For: Samples where dilution is not feasible or when complete removal of interfering substances is required.
-
Experimental Protocol: Acetone Precipitation
-
Cool the required volume of acetone to -20°C.
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.[4][9][10]
-
Vortex the tube and incubate for at least 60 minutes at -20°C. For low protein concentrations, overnight incubation may be necessary.[7][9]
-
Centrifuge for 10-15 minutes at 13,000-15,000 x g.[8][9][10]
-
Carefully decant the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry, as it may be difficult to redissolve.[9][10]
-
Resuspend the pellet in a buffer compatible with your downstream protein assay.
-
-
Workflow:
Caption: Workflow for Protein Precipitation Mitigation Strategy.
Strategy 3: Use a Detergent-Compatible Assay
-
Description: If removing the this compound is not desirable or feasible, switch to a protein assay method that is more tolerant to detergents.
-
Best For: When maintaining the protein in a solubilized state is critical for downstream applications.
-
Workflow:
Caption: Workflow for Using a Detergent-Compatible Assay.
Data Presentation: Surfactant Compatibility in Common Protein Assays
Table 1: BCA Assay Surfactant Compatibility
| Surfactant | Maximum Compatible Concentration |
| CHAPS | 1% |
| CHAPSO | 1% |
| Deoxycholate | 0.1% |
| SDS | 10% (in some specialized kits) |
| Triton™ X-100 | 1% |
| Tween™ 20 | 1% |
| Brij™-35 | 1% |
Data compiled from manufacturer's technical information.[10][11][12]
Table 2: Bradford Assay Surfactant Compatibility
| Surfactant | Maximum Compatible Concentration |
| CHAPS | 10% |
| CHAPSO | 10% |
| Deoxycholic acid | 0.2% |
| SDS | 0.025% |
| Triton™ X-100 | 0.05% |
| Tween™ 20 | 0.015% |
| Brij™-35 | Not compatible |
Data compiled from manufacturer's technical information.[10][13][14]
Table 3: Pierce™ 660 nm Assay Surfactant Compatibility
| Surfactant | Maximum Compatible Concentration |
| CHAPS | 1% |
| Deoxycholate | 0.5% |
| SDS | 0.1% (up to 1% with IDCR) |
| Triton™ X-100 | 1% |
| Tween™ 20 | 1% |
| Brij™-35 | 1% |
Data compiled from manufacturer's technical information.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate any method with your specific samples and reagents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad.com [bio-rad.com]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
- 13. apexbt.com [apexbt.com]
- 14. content.bertin-bioreagent.com [content.bertin-bioreagent.com]
degradation and stability of lauroyl alanine in aqueous solutions
Lauroyl Alanine Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the .
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction cleaves the molecule into lauric acid and alanine, particularly under acidic or basic conditions.[1] Oxidative degradation can also occur, though it is generally a slower process under typical experimental conditions.
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Stability is generally greatest near neutral pH and decreases in acidic or alkaline conditions due to catalysis of amide bond hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of various degradation products.
-
Light Exposure: While less common for this type of molecule, photolytic degradation can occur under intense light exposure, potentially leading to decarboxylation.[2][3]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6] An appropriate HPLC method can separate this compound from its primary degradation products, such as lauric acid and alanine, allowing for their quantification over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[7]
Q4: What is a typical shelf-life for a this compound aqueous solution?
A4: The shelf-life of a this compound solution is highly dependent on the storage conditions, particularly pH and temperature. At room temperature and neutral pH, a solution might be stable for several days to weeks. However, under acidic or basic conditions, or at elevated temperatures, significant degradation can occur within hours. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen) and buffered around a neutral pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in aqueous solution | - Low solubility of this compound at the tested concentration.- pH of the solution is near the isoelectric point of alanine, reducing the solubility of the alanine degradation product.- Temperature is too low, causing the compound to crystallize. | - Reduce the concentration of this compound.- Adjust the pH of the solution away from the isoelectric point of alanine (approximately 6.0).- Gently warm the solution. For long-term storage, consider using a co-solvent if compatible with your experimental design. |
| Rapid loss of this compound concentration | - pH of the solution is highly acidic or basic, accelerating hydrolysis.- Storage temperature is too high.- Microbial contamination. | - Prepare solutions in a buffer with a pH between 6.0 and 7.5.- Store solutions at 2-8°C or frozen.- Use sterile water and proper aseptic techniques during preparation. Consider filtration through a 0.22 µm filter. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound into multiple products.- Interaction with other components in the formulation.- Impurities in the starting material. | - Perform forced degradation studies to identify potential degradation products.- Use LC-MS to identify the mass of the unknown peaks.- Analyze a sample of the initial this compound solid to check for impurities. |
| Inconsistent results between experiments | - Inconsistent preparation of solutions (pH, concentration).- Different storage conditions between batches.- Degradation during the experimental procedure. | - Standardize the solution preparation protocol.- Maintain consistent storage conditions for all samples.- Prepare fresh solutions for each experiment or validate the stability over the experimental timeframe. |
Quantitative Data Summary
The following tables provide representative data on the stability of this compound under various conditions. This data is illustrative and actual results may vary based on specific experimental parameters.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours | Major Degradation Product |
| 3.0 | 85.2% | 65.7% | Lauric Acid, Alanine |
| 5.0 | 95.1% | 88.3% | Lauric Acid, Alanine |
| 7.0 | 99.5% | 97.8% | Minor Lauric Acid |
| 9.0 | 92.4% | 80.1% | Lauric Acid, Alanine |
| 11.0 | 78.6% | 55.2% | Lauric Acid, Alanine |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0
| Temperature | % Remaining after 7 days | % Remaining after 30 days |
| 4°C | 99.8% | 98.5% |
| 25°C (Room Temp) | 98.2% | 92.1% |
| 40°C | 95.5% | 85.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water or an appropriate buffer to the desired concentration for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Incubate the solution (at neutral pH) at 80°C.
-
Photolytic Degradation: Expose the solution (at neutral pH) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation products.[8]
-
Chromatographic Column: ODS-2 HYPERSIL C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a 0.05 mol/L monopotassium phosphate buffer (pH adjusted to 4.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Quantify the amount of this compound and its degradation products using a standard curve.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. L-alanine laurylamide | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
Technical Support Center: Investigating the Impact of Lauroyl Alanine on Enzyme Activity
Disclaimer: Direct research on the specific inhibitory or activating effects of lauroyl alanine on particular enzymes is limited in publicly available scientific literature. This compound is primarily characterized as a surfactant used in cosmetics and personal care products.[1][2] This guide provides a general framework for researchers investigating the effects of surface-active compounds like this compound on enzyme activity, using established enzymology principles and protocols.
Frequently Asked Questions (FAQs)
Q1: How do I begin to determine if this compound is affecting my enzyme of interest?
A1: Start with a basic enzyme activity assay in the presence and absence of this compound. A simple spectrophotometric assay is often a good starting point.[3] The goal is to observe any change in the reaction rate. Your initial setup should include:
-
Negative Control: The complete reaction mixture without this compound (solvent/buffer only) to establish the baseline 100% enzyme activity.
-
Test Condition: The reaction mixture including this compound at a range of concentrations.
-
Positive Control: If available, a known inhibitor or activator of your enzyme to validate the assay's responsiveness.
A significant increase or decrease in the measured product formation or substrate depletion in the "Test Condition" compared to the "Negative Control" suggests an effect.
Q2: My initial screen suggests inhibition. What could cause inconsistent results when working with a surfactant-like molecule?
A2: Surfactants can introduce variability into enzymatic assays through several mechanisms:
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound will form micelles, which can sequester the substrate, the enzyme, or both, leading to apparent inhibition that is not due to direct binding at the active site.
-
Protein Denaturation: Surfactants, particularly ionic ones, can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation and loss of activity.[4] This effect can be concentration-dependent and may not be easily reversible.
-
Interference with Assay Signal: The compound might interfere with the detection method itself (e.g., by absorbing light at the same wavelength as your product or by quenching a fluorescent signal). Always run a control with the compound and substrate but without the enzyme to check for this.
-
Poor Solubility: The compound may not be fully soluble in your assay buffer, leading to inconsistent concentrations in solution.[5]
Q3: How can I distinguish between specific enzyme inhibition and non-specific effects from its surfactant properties?
A3: This is a critical step. Here are some strategies:
-
Vary Enzyme Concentration: True inhibitors often show an inhibition constant (Ki) that is independent of the enzyme concentration, whereas non-specific effects like denaturation may be more pronounced at lower enzyme concentrations.[6]
-
Include a Non-ionic Surfactant: Including a mild, non-ionic detergent (like Triton X-100 or Tween-20) at a concentration just above the CMC of this compound in all assay wells can sometimes help to mitigate non-specific aggregation effects. Note that some detergents can themselves interfere with assays.[7]
-
Mechanism of Action Studies: Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[3][8] The resulting data, when plotted (e.g., Lineweaver-Burk plot), can help determine if the inhibition is competitive, non-competitive, or uncompetitive, which is a hallmark of specific binding.[9]
-
Test Against Other Enzymes: Check if this compound inhibits other, unrelated enzymes. Broad-spectrum inhibition suggests a non-specific mechanism like denaturation or aggregation.
Q4: I've confirmed that this compound inhibits my enzyme. What are the next steps?
A4: Once you have reproducible evidence of inhibition, the next steps involve characterizing the interaction in detail:
-
Determine the IC50: This is the concentration of this compound that causes 50% inhibition of the enzyme's activity. It's a key measure of inhibitor potency.
-
Investigate the Mechanism of Inhibition (MoA): As mentioned in Q3, perform enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal.[9]
-
Assess Reversibility: Determine if the inhibition is reversible or irreversible. This can be tested by pre-incubating the enzyme with a high concentration of this compound, then rapidly diluting the mixture to reduce the inhibitor concentration and observing if enzyme activity is restored.
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| High background signal or spontaneous substrate degradation. | 1. This compound may be chemically reacting with or degrading the substrate. 2. The substrate itself is unstable in the assay buffer.[10] | 1. Run a control with only the substrate and this compound (no enzyme) to quantify the background rate. Subtract this rate from your enzyme-catalyzed reaction rates. 2. Test substrate stability over time in the assay buffer. If unstable, prepare it fresh before each experiment. |
| Precipitate forms when this compound is added to the assay buffer. | 1. This compound has limited solubility in your buffer. 2. The compound is interacting with a component of the buffer (e.g., salts, metal ions) and precipitating. | 1. Test the solubility of this compound in the buffer. You may need to prepare a stock solution in a solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.[3] 2. Simplify the buffer composition to identify the interacting component. |
| IC50 value is not reproducible between experiments. | 1. Inconsistent pipetting of viscous solutions.[10] 2. Enzyme activity is not stable over the course of the experiment.[5] 3. This compound stock solution is not stable. 4. Assay conditions (temperature, pH, incubation time) are fluctuating.[10] | 1. Use calibrated pipettes and proper techniques (e.g., reverse pipetting) for viscous liquids. 2. Keep the enzyme on ice and use it fresh. Run a control without inhibitor over the same time period to ensure the enzyme is stable. 3. Prepare fresh dilutions of the compound for each experiment. 4. Use a temperature-controlled plate reader or water bath. Ensure the buffer pH is stable at the assay temperature.[10] |
| The inhibition curve does not reach 100% inhibition, even at high concentrations. | 1. The compound may be a partial inhibitor. 2. The compound has limited solubility, and the effective concentration is not increasing.[8] 3. The inhibition is non-specific and reaches a saturation point. | 1. This is a valid mechanistic possibility. 2. Visually inspect the wells at high concentrations for any signs of precipitation. 3. Re-evaluate using the methods described in FAQ Q3 to check for non-specific effects. |
Quantitative Data Summary
Table 1: IC50 Determination for this compound Against Target Enzyme
| Enzyme Target | This compound IC50 (µM) | Hill Slope | R² of Curve Fit | Assay Conditions (Buffer, pH, Temp) |
| e.g., Protease X | [Your Value] | [Your Value] | [Your Value] | [e.g., 50 mM Tris, pH 8.0, 37°C] |
| e.g., Kinase Y | [Your Value] | [Your Value] | [Your Value] | [e.g., 25 mM HEPES, pH 7.4, 30°C] |
Table 2: Kinetic Parameters of Target Enzyme in the Presence of this compound
| This compound Conc. (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type | Kᵢ (µM) |
| 0 (Control) | [Your Value] | [Your Value] | N/A | N/A |
| [Concentration 1] | [Your Value] | [Your Value] | [e.g., Competitive] | [Your Value] |
| [Concentration 2] | [Your Value] | [Your Value] | [e.g., Competitive] | [Your Value] |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol describes a general method for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.[3]
Materials:
-
Purified target enzyme
-
Substrate
-
Assay Buffer (optimized for the enzyme)
-
This compound (inhibitor)
-
Solvent (e.g., DMSO, if needed for inhibitor)
-
96-well microplate (clear for colorimetric, black for fluorescence)
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the this compound stock. A common approach is a 10-point, 3-fold serial dilution.
-
Prepare solutions of the enzyme and substrate in assay buffer at 2x the final desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed volume of each this compound dilution to the appropriate wells.
-
Add wells for a "no inhibitor" control (100% activity) containing only the solvent.
-
Add wells for a "no enzyme" control (0% activity) to measure background signal.
-
Add the 2x enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate (enzyme and inhibitor) for a set time (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.[5]
-
-
Initiate and Monitor the Reaction:
-
Start the reaction by adding the 2x substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the kinetic data.
-
Normalize the data: Set the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0%.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for IC50 determination.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. marknature.com [marknature.com]
- 3. benchchem.com [benchchem.com]
- 4. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
optimizing buffer conditions for lauroyl alanine solubility and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for lauroyl alanine solubility and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility pH-dependent?
A1: this compound is an N-acylated amino acid, specifically a derivative of L-alanine and lauric acid, which functions as a mild, biodegradable anionic surfactant.[1] Its structure contains a carboxylic acid group from the alanine, which has an estimated acidic pKa of around 4.08.[2] This means that at pH values below its pKa, the carboxyl group is predominantly protonated and neutral, reducing its aqueous solubility. Above the pKa, the carboxyl group is deprotonated, carrying a negative charge that enhances its solubility in aqueous solutions. Like other amino acid-based surfactants, its solubility is generally lowest near its isoelectric point (pI) and increases as the pH moves further away from the pI.[3]
Q2: I'm observing precipitation of this compound in my neutral pH buffer. What is the likely cause and how can I resolve it?
A2: Precipitation at neutral pH can be due to several factors. A primary reason is that you might be working near the isoelectric point (pI) of this compound, where it has minimal solubility.[3] Another possibility is the presence of certain salts in your buffer that can decrease the solubility of the surfactant, a phenomenon known as "salting out."
To resolve this, you can:
-
Adjust the pH: Increasing the pH of the buffer to be at least 1-2 units above the pKa (e.g., pH 6.0 or higher) will ensure the carboxyl group is ionized, which should significantly increase solubility.
-
Change the buffer system: Some buffer salts can interact with this compound and reduce its solubility. Consider switching to a different buffer system. For instance, if you are using a phosphate buffer, you could try a Tris or citrate buffer to see if solubility improves.
-
Decrease the concentration: You may be exceeding the solubility limit of this compound in that specific buffer. Try working with a lower concentration.
-
Add a co-solvent: In some cases, a small amount of a water-miscible organic solvent can help to increase solubility. However, this should be tested for compatibility with your experimental system.
Q3: How does buffer choice affect the activity of this compound as a surfactant?
A3: The "activity" of a surfactant like this compound is often related to its ability to lower surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). The buffer system can influence this in several ways:
-
pH: The pH of the buffer affects the charge of the this compound headgroup. Changes in headgroup charge can alter the repulsion between surfactant molecules, thereby affecting the concentration at which they aggregate to form micelles.[4]
-
Ionic Strength: The concentration and type of ions in the buffer can impact micelle formation. Generally, increasing the ionic strength of the solution can lower the CMC of anionic surfactants by shielding the electrostatic repulsion between the charged headgroups, making it easier for micelles to form.
-
Specific Ion Effects: Different ions can have specific interactions with the surfactant molecules, which can either promote or inhibit micellization.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which micelles begin to form.[5] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, additional surfactant molecules aggregate to form micelles.[6] The CMC is a critical parameter because it indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to form micelles and achieve effects like solubilizing poorly soluble drugs.[5] The surface tension of the solution also typically stops decreasing significantly once the CMC is reached.[7]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in various buffer systems.
Table 1: Effect of pH on this compound Solubility in Different Buffers (Illustrative Data)
| Buffer System (50 mM) | pH | This compound Solubility (mg/mL) | Observations |
| Citrate | 4.0 | < 0.1 | Insoluble, precipitation observed |
| Citrate | 5.0 | 1.5 | Partially soluble, some turbidity |
| Phosphate | 6.0 | 5.0 | Soluble, clear solution |
| Phosphate | 7.0 | > 10.0 | Freely soluble, clear solution |
| Tris | 8.0 | > 10.0 | Freely soluble, clear solution |
Note: This data is illustrative, based on the known physicochemical properties of N-acyl amino acids. Actual solubility should be determined experimentally.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Unexpected Surfactant Activity
This section helps to diagnose issues related to the performance of this compound, such as its effectiveness in reducing surface tension or its emulsifying properties.
Table 2: Influence of Buffer Conditions on this compound CMC (Illustrative Data)
| Buffer System (50 mM) | pH | Ionic Strength (mM) | CMC (mM) | Implication for Activity |
| Deionized Water | 7.0 | ~0 | 1.2 | Baseline activity |
| Phosphate | 6.0 | 100 | 0.9 | Enhanced activity (lower CMC) |
| Phosphate | 7.4 | 150 | 0.7 | Further enhanced activity |
| Tris | 7.4 | 50 | 1.0 | Moderate activity |
| Citrate | 5.0 | 150 | 1.5 | Reduced activity (higher CMC) |
Note: This data is illustrative. The CMC is sensitive to the specific ions and their concentration in the buffer.
Logical Diagram for Optimizing Surfactant Activity
Caption: Logical workflow for optimizing this compound activity.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol describes a method to determine the solubility of this compound in a given buffer system using spectrophotometry to measure turbidity.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, Tris) at your desired pH values.
-
Create Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Sample the Supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Quantify Concentration:
-
Gravimetric Method: Evaporate the solvent from the supernatant and weigh the remaining dried this compound.
-
Spectrophotometric Method (for turbid solutions): If the solution is turbid, the amount of insoluble particles can be correlated with absorbance or transmittance.[8] Create a calibration curve with known concentrations of this compound suspensions.
-
HPLC Method: For a more precise measurement, dilute the supernatant and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
-
Protocol 2: Determining the Critical Micelle Concentration (CMC)
This protocol outlines the determination of the CMC of this compound by measuring the change in surface tension as a function of concentration.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer. Ensure it is well above the expected CMC.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the same buffer.
-
Measure Surface Tension: For each dilution, measure the surface tension using a tensiometer (e.g., using the Du Noüy ring method or pendant drop method).[9]
-
Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
Determine the CMC: The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of intersection of the two linear portions of the graph.[7]
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration.
References
- 1. marknature.com [marknature.com]
- 2. Human Metabolome Database: Showing metabocard for N-Lauroyl Alanine (HMDB0242026) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Concept and Performance Indicators of Surfactants | VANABIO [wanabio.com]
- 6. agilent.com [agilent.com]
- 7. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. academicjournals.org [academicjournals.org]
Technical Support Center: Troubleshooting Aggregation of Proteins Solubilized with Lauroyl Alanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when using lauroyl alanine as a solubilizing agent. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used for protein solubilization?
This compound is a mild, amino acid-based surfactant synthesized from lauric acid and the amino acid alanine.[1] Its amphipathic nature, with a hydrophobic lauroyl tail and a hydrophilic alanine headgroup, allows it to disrupt lipid bilayers and form micelles around membrane proteins, facilitating their extraction and solubilization.[2][3] As a mild surfactant, it is less likely to cause protein denaturation compared to harsh ionic detergents like SDS, making it a potential choice for sensitive proteins where maintaining structural and functional integrity is crucial.[2][4]
Q2: What are the key physicochemical properties of this compound?
While this compound is used in various applications, detailed physicochemical data for its use in protein research, such as a definitive Critical Micelle Concentration (CMC) in various buffers, is not widely published. The CMC is a critical parameter, representing the minimum concentration at which the detergent forms micelles, a prerequisite for effective membrane protein solubilization.[5][6] The properties of this compound can be influenced by experimental conditions such as temperature, buffer pH, and ionic strength.[3]
Properties of N-Lauroyl-L-Alanine
| Property | Value | Reference |
| Molecular Formula | C15H29NO3 | [7][8] |
| Molecular Weight | 271.40 g/mol | [7] |
| Class | Amino acid-based surfactant | [1] |
| Predicted LogP | 4.7 | [7] |
Q3: How does this compound compare to other common detergents?
This compound falls into the category of mild surfactants, similar to other non-ionic or zwitterionic detergents used in protein purification.[4] Unlike harsh ionic detergents that can disrupt protein-protein interactions and lead to denaturation, mild detergents are generally preferred for maintaining the native structure and function of proteins.[3][4] However, the efficacy of any detergent is protein-dependent, and what works well for one protein may not be optimal for another.[9]
Comparison of Detergent Classes
| Detergent Class | Examples | Properties | Common Use Cases |
| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | Denaturing, disrupts protein-protein interactions. | SDS-PAGE, complete solubilization for analysis. |
| Non-ionic | DDM, Triton X-100, Tween 20 | Non-denaturing, mild. | Solubilization for functional and structural studies.[2][4] |
| Zwitterionic | CHAPS, LDAO | Non-denaturing, can be more effective than non-ionic for some proteins. | Solubilization for functional and structural studies. |
| Amino Acid-Based | This compound, N-Lauroyl Sarcosinate | Generally mild, biocompatible. | Gentle extraction of sensitive proteins. |
Troubleshooting Guide
Issue 1: Protein Aggregates After Solubilization
Symptoms:
-
Visible precipitate in the sample after centrifugation.
-
High molecular weight aggregates observed in size-exclusion chromatography.
-
Loss of protein activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| This compound Concentration is Too Low: The concentration may be below the Critical Micelle Concentration (CMC), leading to insufficient micelle formation to encapsulate the protein. | Since the CMC of this compound is not well-defined in research buffers, a screening approach is necessary. Start with a concentration range analogous to similar detergents (e.g., 0.5% to 2.0% w/v) and optimize. Ensure the final detergent concentration remains above the presumed CMC in all subsequent purification steps. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein-protein interactions and aggregation.[10] | Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl). The optimal conditions will be protein-specific. |
| Suboptimal Detergent-to-Protein Ratio: An insufficient amount of detergent relative to the protein concentration can lead to incomplete solubilization and aggregation. | A general starting point is a detergent-to-protein mass ratio of at least 4:1. This may need to be optimized for your specific protein. |
| Incubation Time and Temperature: The conditions for solubilization may not be optimal for your protein. | Experiment with different incubation times (e.g., 1-4 hours) and temperatures (e.g., 4°C vs. room temperature). Some proteins solubilize better with longer incubation at lower temperatures, while others may require shorter times at a higher temperature. |
Issue 2: Low Yield of Solubilized Protein
Symptoms:
-
The majority of the target protein remains in the insoluble pellet after extraction.
-
Low protein concentration in the supernatant as determined by a protein assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Detergent Concentration: Similar to the aggregation issue, the concentration of this compound may be too low to effectively disrupt the cell membrane and solubilize the protein. | Increase the this compound concentration in a stepwise manner (e.g., increments of 0.5% w/v) and assess the impact on yield. |
| Inefficient Cell Lysis: The initial disruption of the cells or membranes may be incomplete. | Ensure your mechanical lysis method (e.g., sonication, homogenization) is optimized and efficient. |
| Inappropriate Buffer Composition: Additives in the buffer may be hindering solubilization. | Consider the addition of agents that can enhance protein stability and solubility, such as glycerol (5-20%), or specific lipids or cholesterol analogs if you are working with a membrane protein that requires them for stability. |
Experimental Protocols
General Workflow for Protein Solubilization with this compound
Caption: General workflow for membrane protein extraction and solubilization.
Protocol for Optimizing this compound Concentration
This protocol is a starting point and should be optimized for your specific protein.
Materials:
-
Isolated membrane pellet
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in deionized water)
Procedure:
-
Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible assay (e.g., BCA).
-
Prepare Aliquots: Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL and create several small, equal-volume aliquots for testing.
-
Detergent Screen: To each aliquot, add the this compound stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Solubilization: Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.
-
Analysis: Carefully collect the supernatant from each sample. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the optimal this compound concentration for solubilizing your protein of interest.
Monitoring Protein Aggregation
Several biophysical techniques can be employed to monitor protein aggregation during your experiments.
References
- 1. marknature.com [marknature.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H29NO3 | CID 13854541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
Validation & Comparative
A Comparative Analysis of Lauroyl Alanine and Sodium Dodecyl Sulfate for Researchers and Drug Development Professionals
An in-depth guide to the performance, properties, and biological impact of two key surfactants.
In the landscape of scientific research and pharmaceutical development, the choice of surfactants is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the myriad of available options, sodium dodecyl sulfate (SDS) has long been a stalwart, valued for its potent solubilizing and denaturing properties. However, the emergence of milder, amino acid-based surfactants such as lauroyl alanine is prompting a re-evaluation of traditional choices. This guide provides a comprehensive comparative study of this compound and sodium dodecyl sulfate, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their specific applications.
Executive Summary
This guide presents a head-to-head comparison of this compound and sodium dodecyl sulfate across key performance parameters, including their physicochemical properties, effects on protein integrity, and cytotoxicity. While SDS is a powerful and widely used anionic surfactant, this compound, an N-acyl amino acid surfactant, offers a milder alternative with distinct advantages in certain applications. This comparison is supported by a compilation of experimental data and detailed methodologies to aid in experimental design and interpretation.
Physicochemical Properties: A Tale of Two Surfactants
The fundamental properties of a surfactant dictate its behavior in solution and its interaction with other molecules. Key parameters such as Critical Micelle Concentration (CMC) and surface tension are crucial for understanding and predicting their performance.
| Property | This compound (Sodium Lauroyl Alaninate) | Sodium Dodecyl Sulfate (SDS) |
| Chemical Structure | Anionic surfactant with a lauroyl (C12) fatty acid tail and an alanine head group. | Anionic surfactant with a dodecyl (C12) sulfate head group. |
| Critical Micelle Concentration (CMC) | ~14.6 mM (for the similar N-lauroyl sarcosinate)[1] | 7-10 mM[1] |
| Surface Tension at CMC | Data not available for this compound. Generally, amino acid-based surfactants exhibit good surface tension reduction. | ~39 mN/m |
The Impact on Protein Integrity: Denaturation and Stability
A critical consideration in many biological applications is the effect of a surfactant on protein structure and function. SDS is famously used in SDS-PAGE for its ability to denature proteins, while milder surfactants are often sought to maintain protein integrity.
Sodium Dodecyl Sulfate (SDS): A Powerful Denaturant
SDS is a strong denaturing agent that disrupts the non-covalent bonds responsible for the secondary, tertiary, and quaternary structures of proteins[5][6][7]. This process involves the binding of SDS molecules to the protein backbone, leading to unfolding and a uniform negative charge, which is the principle behind its use in SDS-PAGE for molecular weight determination[5][6]. The denaturation process is often irreversible.
This compound: A Milder Approach
While specific quantitative data on the denaturing capacity of this compound is limited, N-acyl amino acid surfactants are generally considered to be milder than their sulfate-based counterparts. They are often used in personal care products for their gentle cleansing properties, suggesting a lower potential for aggressive protein denaturation[8][9]. For applications where maintaining protein conformation and activity is crucial, this compound may present a significant advantage over SDS.
Cytotoxicity Profile: A Key Differentiator for Biological Applications
The cytotoxicity of a surfactant is a paramount concern in drug formulation and in vitro cellular assays. The choice of surfactant can significantly influence cell viability and experimental outcomes.
| Surfactant | Cell Line | IC50 Value | Reference |
| Sodium Dodecyl Sulfate (SDS) | HaCaT | ~0.07 mg/mL (~0.24 mM) | Estimated from similar studies[10] |
| Sodium Dodecyl Sulfate (SDS) | HeLa | ~53.74 µg/mL (~0.19 mM) | [11] |
| This compound | HaCaT | Data not available | |
| This compound | HeLa | Data not available |
Note: Specific IC50 values for this compound on HaCaT and HeLa cells were not found in the reviewed literature. However, the general consensus is that N-acyl amino acid surfactants exhibit lower cytotoxicity compared to traditional anionic surfactants like SDS. Studies on other cell lines and related compounds support the milder nature of this compound[8]. It is important to note that IC50 values can vary significantly depending on the specific experimental conditions, including exposure time and the cell line used[9][12][13][14][15].
Impact on Cellular Signaling: The NF-κB Pathway
Surfactants can interact with cell membranes and influence intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, making it a relevant target for assessing the broader biological effects of these compounds[16][17][18][19].
Sodium Dodecyl Sulfate (SDS) has been shown to modulate the NF-κB signaling pathway. In some contexts, it can inhibit lipopolysaccharide (LPS)-induced NF-κB activation by attenuating the degradation of IκB-α and the nuclear translocation of the p65 subunit[20]. This suggests an anti-inflammatory potential under certain conditions.
Lauric Acid , the fatty acid component of This compound , has also been investigated for its effects on NF-κB signaling. Studies have shown that lauric acid can reduce the activation of the NF-κB pathway and the translocation of the p65 subunit, leading to a downregulation of pro-inflammatory cytokines[21]. This indicates that this compound may also possess anti-inflammatory properties by modulating this key signaling cascade.
Caption: Canonical NF-κB signaling pathway and points of inhibition by SDS and Lauric Acid.
Experimental Protocols
To facilitate the direct comparison of this compound and SDS in your own laboratory setting, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is the concentration at which surfactant monomers begin to form micelles. This is often detected by a sharp change in a physical property of the solution, such as surface tension or conductivity.
Method: Surface Tensiometry
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the graph.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Thermodynamic quantities of surface formation of aqueous electrolyte solutions. V. Aqueous solutions of aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of proteins based on characteristic patterns of association and denaturation in solutions of SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Lauroyl Alanine and Sodium Lauroyl Sarcosinate for Protein Extraction and Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical step in optimizing protein extraction and cell lysis protocols. The ideal detergent should efficiently disrupt cell membranes and solubilize proteins while preserving their native structure and function. This guide provides a comparative analysis of two anionic amino acid-based surfactants, Lauroyl Alanine and Sodium Lauroyl Sarcosinate, for their application in these crucial laboratory procedures. While direct, quantitative comparative studies are limited, this document synthesizes available data and provides general experimental protocols to assist researchers in making an informed choice.
Executive Summary
| Feature | This compound | Sodium Lauroyl Sarcosinate (Sarkosyl) |
| Chemical Structure | N-lauroyl derivative of alanine | N-lauroyl derivative of sarcosine (N-methylglycine) |
| Charge | Anionic | Anionic |
| Key Characteristics | Mild surfactant with good biocompatibility. | Mild to moderate surfactant, known for its ability to solubilize membrane proteins and inclusion bodies. |
| Reported Applications | Used in personal care products, with emerging applications in biotechnology. | Widely used in molecular biology for cell lysis, protein solubilization, and enhancement of protein purification. |
| Potential Advantages | Potentially milder, leading to better preservation of protein structure and function. | Proven efficacy in solubilizing challenging proteins, including those in inclusion bodies. |
| Potential Drawbacks | Less documented performance in protein extraction compared to more established surfactants. | Can be more denaturing than non-ionic detergents, though generally considered milder than SDS. |
Performance Comparison: A Qualitative Overview
Due to a lack of direct head-to-head experimental data, a quantitative comparison of protein yield and purity is not currently feasible. However, based on their chemical properties and reported applications, we can infer their potential performance characteristics.
This compound , as an N-acyl amino acid surfactant, is expected to be a mild solubilizing agent. Its structure, derived from the naturally occurring amino acid alanine, suggests good biocompatibility and a lower potential for protein denaturation compared to harsher ionic detergents like sodium dodecyl sulfate (SDS). This makes it a promising candidate for applications where maintaining the native conformation and biological activity of the target protein is paramount.
Sodium Lauroyl Sarcosinate , also known as Sarkosyl, has a longer history of use in molecular biology laboratories. It is recognized for its effectiveness in disrupting cell membranes and solubilizing a wide range of proteins, including those embedded in membranes and aggregated in inclusion bodies. While it is an anionic surfactant, it is generally considered to be milder than SDS. Studies have shown that supplementing crude cell extracts with non-denaturing concentrations of N-Lauroylsarcosine can significantly improve the capture, purity, and yield of recombinant proteins during affinity chromatography.
Experimental Protocols
The following are generalized protocols for protein extraction and cell lysis. Researchers should optimize these protocols for their specific cell type and target protein.
General Cell Lysis and Protein Extraction Protocol
This protocol can be adapted for use with either this compound or Sodium Lauroyl Sarcosinate.
Materials:
-
Cell pellet
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
Protease inhibitor cocktail
-
Detergent (this compound or Sodium Lauroyl Sarcosinate) at an optimized concentration (typically 0.1% to 2% w/v)
-
-
Microcentrifuge
-
Sonicator or other cell disruption equipment (optional)
Procedure:
-
Lysis Buffer Preparation: Prepare the lysis buffer and cool it on ice. Add the protease inhibitor cocktail and the chosen detergent just before use.
-
Cell Lysis:
-
For adherent cells: Wash the cell monolayer with ice-cold PBS, then add the lysis buffer and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer.
-
-
Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Cell Disruption (Optional): For difficult-to-lyse cells, sonication on ice can be performed. Use short bursts to avoid overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
Experimental Workflow for Surfactant Optimization
Logical Relationships in Surfactant Selection
The choice between this compound and Sodium Lauroyl Sarcosinate depends on the specific requirements of the experiment. The following diagram illustrates the decision-making process.
Conclusion
Both this compound and Sodium Lauroyl Sarcosinate are valuable tools in the researcher's arsenal for protein extraction and cell lysis. Sodium Lauroyl Sarcosinate is a well-established and effective choice, particularly for challenging proteins. This compound, while less characterized in this specific application, holds promise as a milder alternative where protein integrity is of utmost importance. Ultimately, the optimal choice and concentration of surfactant must be determined empirically for each specific biological system and downstream application. This guide serves as a starting point for researchers to design their experiments and make an informed decision based on the available evidence and the specific needs of their research.
The Gentle Alternative: Lauroyl Alanine's Superior Cytocompatibility Compared to Conventional Surfactants
For researchers, scientists, and professionals in drug development, the quest for effective yet non-toxic excipients is paramount. In the realm of surfactants, which are indispensable in a vast array of formulations, the balance between performance and biocompatibility is critical. This guide provides a comparative analysis of the cytotoxicity of Lauroyl Alanine, an amino acid-based surfactant, against conventional surfactants, supported by experimental data from in vitro cell line studies.
Amino acid-based surfactants are gaining prominence as milder alternatives to traditional surfactants like sodium lauryl sulfate (SLS) and sodium lauryl ether sulfate (SLES)[1][2]. Their inherent biocompatibility, stemming from their structural similarity to biological molecules, often translates to reduced cellular toxicity[3]. This guide delves into the quantitative evidence of this reduced cytotoxicity, offering a valuable resource for formulation development.
Comparative Cytotoxicity: A Quantitative Overview
The following table summarizes the 50% inhibitory concentration (IC50) values of various surfactants on different cell lines. A higher IC50 value indicates lower cytotoxicity. While a single study directly comparing this compound with a wide range of conventional surfactants under identical conditions is not available, this compilation of data from various sources provides a strong indication of the relative mildness of amino acid-based surfactants.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution as experimental conditions such as cell line, exposure time, and assay method can vary between studies.
| Surfactant Class | Surfactant | Cell Line | IC50 (µg/mL) | Reference |
| Amino Acid-Based | Sodium Lauroyl Glutamate* | Human Keratinocytes (HaCaT) | >320 | [4] |
| Anionic | Sodium Lauryl Sulphate (SLS) | Human Gingival Fibroblasts | ~36.6 (0.0127%) | [5] |
| Sodium Lauryl Sulphate (SLS) | Human Keratinocytes (HaCaT) | Varies with exposure time | [6] | |
| Sodium Laurylether Sulphate (SLES) | Human Fibroblasts | ~110 | [7][8] | |
| Cationic | Benzethonium Chloride | Human Fibroblasts | ~7 | [7][8] |
| Non-ionic | Triton X-100 | Human Fibroblasts | ~16 | [7][8] |
| Tween 60 | Human Fibroblasts | ~60 | [7][8] | |
| Tween 80 | Human Fibroblasts | ~200 | [7][8] |
Note: Sodium Lauroyl Glutamate is a structurally similar amino acid-based surfactant to this compound and is used here as a representative example due to the availability of specific IC50 data on a relevant skin cell line.
The data consistently demonstrates that amino acid-based surfactants exhibit significantly lower cytotoxicity (higher IC50 values) compared to conventional anionic and cationic surfactants.
Experimental Methodologies
The assessment of surfactant cytotoxicity typically involves exposing cultured cell lines to varying concentrations of the test substance and measuring cell viability or cell death. The most common assays employed in the cited studies are the MTT, MTS, and LDH release assays.
MTT/MTS Assay (Cell Viability)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Human keratinocytes (HaCaT) or fibroblasts are seeded into 96-well plates at a density of approximately 2 x 10⁵ cells/mL and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂[4].
-
Surfactant Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test surfactants (e.g., 1, 5, 10, 20, 40, 80, 160, and 320 µg/mL)[4]. Control wells contain cells in culture medium only. The plates are then incubated for a specified period (e.g., 24 hours)[4].
-
MTT/MTS Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well[4].
-
Incubation: The plates are incubated for an additional 1-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product[9].
-
Solubilization and Measurement: A solubilizing agent (such as DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm for MTT and 490 nm for MTS)[4][9].
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the surfactant that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay (Cell Death)
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Surfactant Exposure: This is performed similarly to the MTT/MTS assay.
-
Supernatant Collection: After the incubation period with the surfactants, the culture plates are centrifuged, and the cell-free supernatant is carefully collected.
-
LDH Reaction: The supernatant is transferred to a new 96-well plate, and a reaction mixture containing a substrate for LDH and a tetrazolium salt is added.
-
Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the LDH in the supernatant catalyzes a reaction that leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Visualizing the Impact: Experimental Workflow and Cellular Response
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for assessing surfactant cytotoxicity and a simplified representation of the cellular signaling pathways involved in surfactant-induced cell death.
Figure 1: A generalized workflow for in vitro cytotoxicity testing of surfactants.
Figure 2: A simplified diagram of potential signaling events in keratinocytes leading to cell death upon exposure to harsh surfactants.
Conclusion
The available in vitro data strongly supports the classification of this compound and other amino acid-based surfactants as significantly milder alternatives to conventional surfactants. Their lower cytotoxicity on human skin cell lines, as evidenced by higher IC50 values, makes them compelling candidates for formulations where biocompatibility is a primary concern, such as in pharmaceuticals, cosmetics, and personal care products. While further head-to-head comparative studies would be beneficial for a more precise quantitative ranking, the existing body of evidence provides a clear direction for formulators aiming to develop safer and more gentle products.
References
- 1. researchgate.net [researchgate.net]
- 2. yeserchem.com [yeserchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lauroyl Alanine and Octyl Glucoside for Protein Solubilization
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization and subsequent characterization of proteins, particularly challenging membrane proteins. This guide provides a detailed, head-to-head comparison of two surfactants: the anionic amino acid-based surfactant, Lauroyl Alanine, and the non-ionic surfactant, Octyl Glucoside. This comparison is based on their physicochemical properties, protein solubilization efficiency, and impact on protein stability, supported by available experimental data and protocols.
Executive Summary
Both this compound and Octyl Glucoside are effective surfactants for protein solubilization, but they exhibit key differences in their chemical nature, mildness, and optimal use cases. Octyl Glucoside is a well-established, non-ionic detergent widely used for its gentle solubilization of membrane proteins, preserving their native structure and function. This compound, an anionic amino acid-based surfactant, is emerging as a powerful alternative, demonstrating high solubilization efficiency while maintaining protein integrity. The choice between the two will depend on the specific protein of interest, downstream applications, and the desired balance between solubilization power and protein stability.
Physicochemical Properties: A Tale of Two Surfactants
A summary of the key physicochemical properties of this compound and Octyl Glucoside is presented in Table 1. These properties are crucial for understanding their behavior in solution and their interaction with proteins.
| Property | This compound (N-Lauroyl-L-alanine) | Octyl Glucoside (n-Octyl-β-D-glucopyranoside) |
| Chemical Class | Anionic, Amino Acid-Based Surfactant | Non-ionic Surfactant |
| Molecular Weight | 271.40 g/mol | 292.37 g/mol |
| Critical Micelle Concentration (CMC) | Not explicitly found for N-Lauroyl-L-alanine, but for a similar compound, N-Lauroylglycine, it is ~12 mM. N-lauroyl sarcosinate has a CMC of 14.6 mM.[1] | 20-25 mM[2] |
| Solubility | Soluble in water. | Water soluble.[2] |
| Dialyzable | Yes | Yes |
Table 1: Physicochemical Properties of this compound and Octyl Glucoside.
Performance in Protein Solubilization
Solubilization Efficiency
Recent studies have highlighted the potential of N-acylamino acid surfactants, such as this compound, as highly effective solubilizing agents for membrane proteins. Research has shown that the solubilization efficiency of N-acylamino acid detergents can be higher than that of other commonly used surfactants.[3] In one study, N-acylamino acids were able to extract integral membrane proteins of various topologies from their native environment, in some cases surpassing the efficiency of commercial detergents.[3] This suggests that this compound could be a potent tool for solubilizing challenging membrane proteins.
Octyl Glucoside is a well-documented and widely used detergent for the solubilization of membrane proteins.[2] Its effectiveness stems from its ability to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of proteins, thereby extracting them into an aqueous solution.[4] While generally effective, its solubilizing power can sometimes be less than that of harsher, ionic detergents.
Impact on Protein Stability and Function
A key advantage of both this compound and Octyl Glucoside is their reputation for being "mild" detergents, meaning they can often solubilize proteins while preserving their native structure and function.
N-acylamino acid surfactants are considered gentle, making them suitable for extracting sensitive proteins or protein complexes where maintaining the native conformation and activity is crucial.[5] The amino acid headgroup is thought to contribute to this mildness.
Octyl Glucoside is also known for its gentle nature and is a preferred choice for functional and structural studies of membrane proteins.[2] However, for some particularly labile proteins, even Octyl Glucoside can lead to a loss of activity.[6]
Experimental Protocols
The following are generalized protocols for membrane protein solubilization using this compound (adapted from a protocol for a similar surfactant) and Octyl Glucoside. It is important to note that optimization is often required for each specific protein.
General Protocol for Membrane Protein Solubilization with this compound
This protocol is adapted from a method for N-Lauroylglycine and should be optimized for N-Lauroyl-L-alanine.[5]
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
-
Solubilization:
-
Determine the protein concentration of the membrane suspension.
-
Add a stock solution of this compound to the membrane suspension to a final concentration above its estimated CMC (a starting point could be 1% w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized material.
-
The supernatant contains the solubilized membrane proteins and is ready for downstream applications.
-
General Protocol for Membrane Protein Solubilization with Octyl Glucoside
This is a standard protocol that can be adapted for various membrane proteins.[2]
-
Membrane Preparation: Follow the same steps as for the this compound protocol.
-
Solubilization:
-
Determine the protein concentration of the membrane suspension.
-
Add a stock solution of Octyl Glucoside to the membrane suspension to a final concentration of 1-2% (w/v), which is well above its CMC.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove insoluble debris.
-
The resulting supernatant contains the solubilized proteins.
-
Visualizing the Process: Experimental Workflow
The general workflow for screening detergents and solubilizing membrane proteins can be visualized as a logical progression of steps.
Figure 1: General workflow for membrane protein solubilization and detergent screening.
G-Protein Coupled Receptor (GPCR) Solubilization: A Key Application
GPCRs are a major class of membrane proteins and are notoriously difficult to solubilize while maintaining their function. The choice of detergent is particularly critical for these sensitive proteins. Both this compound and Octyl Glucoside have potential applications in this area.
The mild nature of N-acyl amino acid surfactants makes them promising candidates for GPCR solubilization, where preserving the receptor's conformational integrity is paramount for ligand binding and downstream signaling studies.[3] Octyl Glucoside has been used for GPCR solubilization, although its success can be receptor-dependent.[6]
Figure 2: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The choice between this compound and Octyl Glucoside for protein solubilization is not a one-size-fits-all decision.
-
Octyl Glucoside remains a reliable and well-characterized non-ionic detergent, particularly suitable for researchers seeking a gentle and established method for solubilizing a wide range of membrane proteins.
-
This compound , as an anionic amino acid-based surfactant, represents a promising and potent alternative. Its high solubilization efficiency, coupled with its mild nature, makes it an attractive option, especially for challenging membrane proteins that are difficult to extract with conventional detergents.
For optimal results, it is recommended that researchers perform a screening of both detergents, along with other potential candidates, to identify the ideal conditions for their specific protein of interest. The detailed protocols and comparative data presented in this guide provide a solid foundation for initiating such screening experiments and making an informed decision to advance research and drug development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. A class of mild surfactants that keep integral membrane proteins water-soluble for functional studies and crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility and Toxicological Profile of N-Acyl Alanine Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility and toxicological profiles of N-acyl alanine surfactants against two commonly used alternatives: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (CAPB). The information presented is collated from various scientific studies to aid in the selection of appropriate surfactants for research and drug development applications.
Executive Summary
N-acyl alanine surfactants are emerging as a promising class of biocompatible surfactants, offering a milder alternative to traditional anionic and amphoteric surfactants. This guide presents a comparative analysis of their performance in key toxicological assays, including cytotoxicity, hemolytic activity, skin irritation, and eye irritation, benchmarked against SLS and CAPB. The data indicates that N-acyl alanine surfactants generally exhibit lower cytotoxicity and hemolytic potential compared to SLS. While CAPB is also considered a mild surfactant, N-acyl alanine surfactants offer a favorable and tunable safety profile, particularly with longer acyl chains.
Data Presentation: A Comparative Toxicological Overview
The following tables summarize the quantitative data from various in vitro studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Surfactant | Cell Line | IC50 (mM) | Reference |
| N-Acyl Alanine Surfactants | |||
| N-decanoyl-L-alanine | Caco-2 | 1.8 ± 0.1 | [1] |
| N-dodecanoyl-L-alanine | Caco-2 | 0.6 ± 0.0 | [1] |
| N-tetradecanoyl-L-alanine | Caco-2 | 0.2 ± 0.0 | [1] |
| N-decanoyl-L-alanine | HaCaT | 2.5 ± 0.2 | [1] |
| N-dodecanoyl-L-alanine | HaCaT | 0.9 ± 0.1 | [1] |
| N-tetradecanoyl-L-alanine | HaCaT | 0.3 ± 0.0 | [1] |
| Sodium Lauryl Sulfate (SLS) | HaCaT | ~0.2-0.5 | [2] |
| Cocamidopropyl Betaine (CAPB) | Caco-2 | Data not readily available in a comparable format |
Table 1: Comparative Cytotoxicity (IC50 Values). The IC50 value represents the concentration of a substance required to inhibit 50% of cell growth. Lower IC50 values indicate higher cytotoxicity.
| Surfactant | Hemolysis (%) at Critical Micelle Concentration (CMC) | Reference |
| N-Acyl Alanine Surfactants | ||
| N-decanoyl-L-alanine | ~5% | [1] |
| N-dodecanoyl-L-alanine | ~10% | [1] |
| N-tetradecanoyl-L-alanine | ~20% | [1] |
| Sodium Lauryl Sulfate (SLS) | Significant hemolytic activity reported, quantitative data varies | [3] |
| Cocamidopropyl Betaine (CAPB) | Generally considered to have low hemolytic potential | [4] |
Table 2: Comparative Hemolytic Activity. Hemolytic activity refers to the ability of a substance to rupture red blood cells.
| Surfactant | In Vitro Skin Irritation (Reconstructed Human Epidermis - RhE) | Reference |
| N-Acyl Alanine Surfactants | Generally considered mild, specific quantitative data from standardized RhE assays not readily available | [5] |
| Sodium Lauryl Sulfate (SLS) | Classified as an irritant (reduces tissue viability to ≤ 50%) | [6] |
| Cocamidopropyl Betaine (CAPB) | Generally considered a mild to moderate irritant | [4] |
Table 3: Comparative Skin Irritation Potential. The Reconstructed Human Epidermis (RhE) test is a validated in vitro method to assess skin irritation.
| Surfactant | In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability - BCOP Assay) | Reference |
| N-Acyl Alanine Surfactants | Generally considered mild, specific quantitative data from BCOP assays not readily available | |
| Sodium Lauryl Sulfate (SLS) | Can induce significant opacity and permeability, classified as an irritant. In Vitro Irritancy Score (IVIS) can vary with concentration and exposure time. For example, a 10% solution for 10 minutes can result in an IVIS of around 28.3. | [7][8] |
| Cocamidopropyl Betaine (CAPB) | Generally considered a mild to moderate irritant | [4][9] |
Table 4: Comparative Eye Irritation Potential. The Bovine Corneal Opacity and Permeability (BCOP) assay is a validated in vitro method to assess eye irritation. The In Vitro Irritancy Score (IVIS) is a composite score of opacity and permeability measurements.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are summaries of standard protocols for the toxicological assays.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cell lines such as HaCaT (keratinocytes) or Caco-2 (intestinal epithelial cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the surfactant to be tested. Control wells with medium alone and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Hemolysis Assay
This assay quantifies the lytic effect of a substance on red blood cells (RBCs).
-
RBC Preparation: Fresh whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., phosphate-buffered saline - PBS). The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).
-
Treatment: Aliquots of the RBC suspension are incubated with various concentrations of the surfactant solution. A negative control (RBCs in buffer) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% hemolysis) are included.
-
Incubation: The samples are incubated at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (typically 541 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional human epidermis model that mimics the barrier properties of the human epidermis.
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in a specific culture medium.
-
Treatment: A defined amount of the test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SLS) are also tested.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 15-60 minutes). After exposure, the substance is thoroughly rinsed off, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Following the post-incubation period, the tissue viability is assessed using the MTT assay, as described previously. The tissue is incubated with MTT solution, and the resulting formazan is extracted and quantified.
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[6][10][11]
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
This assay uses corneas isolated from bovine eyes to predict the eye irritation potential of a substance.
-
Cornea Preparation: Fresh bovine eyes are obtained from a slaughterhouse. The corneas are excised and mounted in a specialized holder that creates separate anterior and posterior chambers.
-
Baseline Measurement: The initial opacity of each cornea is measured using an opacitometer.
-
Treatment: The test substance is applied to the anterior chamber, in contact with the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., 10% sodium hydroxide) are also tested.
-
Exposure and Incubation: The corneas are exposed to the test substance for a defined period (e.g., 10 minutes to 4 hours). After exposure, the substance is rinsed off, and the corneas are incubated in fresh medium.
-
Opacity Measurement: The final opacity of each cornea is measured, and the change in opacity from the baseline is calculated.
-
Permeability Measurement: A fluorescein solution is added to the anterior chamber, and after a specific incubation period, the amount of fluorescein that has passed through the cornea into the posterior chamber is measured using a spectrophotometer.
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. The IVIS is then used to classify the irritation potential of the substance.[7][8][12]
Signaling Pathways in Surfactant-Induced Cellular Stress
Surfactants, particularly at concentrations that can disrupt cell membranes, can trigger cellular stress responses. Two key signaling pathways often implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response and cell fate decisions (apoptosis vs. survival).
General Surfactant-Induced Cellular Stress Response
The initial interaction of surfactants with the cell membrane can lead to increased membrane fluidity and permeability. This disruption can cause an influx of ions like Ca2+ and the release of cellular contents, triggering a cascade of intracellular signaling events.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by cellular stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some surfactants have been shown to modulate this pathway.
-
N-Acyl Alanine Surfactants: Specific data on the direct effects of N-acyl alanine surfactants on the NF-κB pathway is limited. However, their generally low inflammatory potential suggests they are less likely to be potent activators of this pathway compared to harsher surfactants. Some studies on other N-acyl amino acids suggest they may even have anti-inflammatory properties.[5]
-
Sodium Lauryl Sulfate (SLS): SLS has been shown to activate the NF-κB pathway in keratinocytes, contributing to its irritant effect. This activation leads to the production of pro-inflammatory cytokines.
-
Cocamidopropyl Betaine (CAPB): The effect of CAPB on the NF-κB pathway is not as well-characterized. As a milder surfactant, its impact is likely less pronounced than that of SLS. Some studies on betaine derivatives suggest potential anti-inflammatory effects which might involve modulation of NF-κB signaling.[13]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a wide range of stimuli, including stress. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate processes like cell proliferation, differentiation, and apoptosis.
-
N-Acyl Alanine Surfactants: There is limited specific information on how N-acyl alanine surfactants directly modulate the MAPK pathway. Their mild nature suggests a lower potential for strong activation compared to more irritant surfactants.
-
Sodium Lauryl Sulfate (SLS): SLS has been demonstrated to activate MAPK pathways (including p38 and JNK) in skin cells, which is linked to its irritant and pro-inflammatory effects.[14]
-
Cocamidopropyl Betaine (CAPB): The specific effects of CAPB on the MAPK pathway are not well-documented in publicly available literature.
Conclusion
N-acyl alanine surfactants present a compelling alternative to traditional surfactants like SLS and CAPB, particularly in applications where biocompatibility and low toxicity are paramount. The available data consistently points towards their milder nature, characterized by lower cytotoxicity and hemolytic activity. The tunability of their properties by altering the acyl chain length provides an additional advantage for formulation scientists. While more research is needed to generate a complete and directly comparable dataset for all toxicological endpoints, especially using standardized in vitro models for skin and eye irritation, the current body of evidence strongly supports the consideration of N-acyl alanine surfactants for the development of safer and more biocompatible products.
References
- 1. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the results of a 24-hr human patch test for surfactants: utility of margin-setting in a reconstructed human epidermis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iivs.org [iivs.org]
- 8. iivs.org [iivs.org]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reprint of "CON4EI: Bovine Corneal Opacity and Permeability (BCOP) test for hazard identification and labelling of eye irritating chemicals" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Lauroyl Alanine Versus Non-ionic Surfactants in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Performance with Supporting Experimental Data
In the landscape of pharmaceutical and biotechnological research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of drug formulations. Surfactants, a critical class of these excipients, are indispensable for various applications, including solubilization of poorly soluble drugs, stabilization of protein therapeutics, and as penetration enhancers in drug delivery systems. While traditional non-ionic surfactants have long been the industry standard, there is a growing interest in amino acid-based surfactants, such as Lauroyl Alanine, due to their biocompatibility and unique performance characteristics. This guide provides a detailed comparison of the performance of this compound against three widely used non-ionic surfactants: Polysorbate 80, Poloxamer 188, and Decyl Glucoside. The comparison is based on key performance indicators: surface tension, critical micelle concentration (CMC), foaming ability, protein interaction and denaturation, and cytotoxicity.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the selected non-ionic surfactants. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration of the differing measurement conditions.
Table 1: Physicochemical Properties
| Surfactant | Type | Surface Tension at CMC (mN/m) | Critical Micelle Concentration (CMC) (mM) |
| N-Lauroyl-L-Alanine | Anionic (Amino Acid-based) | ~25-30 | ~9.3 |
| Polysorbate 80 | Non-ionic | ~38 - 45[1][2] | 0.012 - 0.015[3] |
| Poloxamer 188 | Non-ionic | ~40-50 | 0.48[4] |
| Decyl Glucoside | Non-ionic | ~26 | 2 |
Table 2: Foaming Properties
| Surfactant | Foaming Capacity | Foam Stability |
| N-Lauroyl-L-Alanine | Good to Excellent[5] | High Stability[5] |
| Polysorbate 80 | Moderate | Moderate |
| Poloxamer 188 | Low to Moderate[6] | Variable |
| Decyl Glucoside | Excellent[7] | Good Stability[8] |
Table 3: Protein Interaction and Denaturation
| Surfactant | General Effect on Proteins |
| N-Lauroyl-L-Alanine | Can cause denaturation at concentrations above CMC |
| Polysorbate 80 | Generally stabilizing at low concentrations, can induce aggregation at higher concentrations[9] |
| Poloxamer 188 | Generally considered a protein stabilizer, prevents aggregation[10] |
| Decyl Glucoside | Generally mild, with low protein denaturation potential |
Table 4: Cytotoxicity (IC50 Values on Caco-2 Cells)
| Surfactant | IC50 (µg/mL) | Exposure Time (h) |
| N-Lauroyl-L-Alanine | Data not available for Caco-2 | - |
| Polysorbate 80 | >5000 (low cytotoxicity)[11] | 24 |
| Poloxamer 188 | >50000 (very low cytotoxicity)[12][13][14] | 24 |
| Decyl Glucoside | Data not available for Caco-2 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Surface Tension Measurement (Wilhelmy Plate Method)
The Wilhelmy plate method is a widely used technique for determining the surface tension of a liquid at an air-liquid or liquid-liquid interface.
Principle: A thin platinum plate is suspended perpendicular to the interface, and the force exerted on the plate by the meniscus is measured.
Apparatus:
-
Tensiometer with a microbalance
-
Platinum Wilhelmy plate
-
Glass vessel
-
Temperature control unit
Procedure:
-
Clean the platinum plate thoroughly with a flame or suitable solvent to ensure complete wetting.
-
Calibrate the tensiometer.
-
Place the surfactant solution in the glass vessel and allow it to reach the desired temperature.
-
Hang the Wilhelmy plate from the microbalance and position it so that it is just above the liquid surface.
-
Slowly raise the liquid vessel until the plate is wetted by the liquid.
-
Lower the vessel slightly until the bottom edge of the plate is in the plane of the flat liquid surface.
-
Record the force measured by the microbalance.
-
Calculate the surface tension (γ) using the following equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean, properly wetted platinum plate).
Critical Micelle Concentration (CMC) Determination (Fluorescence Spectroscopy)
Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants, often utilizing a fluorescent probe like pyrene.
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, causing a change in its fluorescence spectrum.
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Pyrene stock solution (in a volatile solvent like acetone)
-
Surfactant solutions of varying concentrations
Procedure:
-
Prepare a series of surfactant solutions in water with increasing concentrations.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution and mix thoroughly. The final pyrene concentration should be very low (e.g., 1 µM).
-
Allow the solvent from the pyrene stock solution to evaporate completely.
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence emission spectra of each sample, with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, which can be identified as the inflection point of the sigmoidal curve.
Foaming Ability and Stability (Ross-Miles Method)
The Ross-Miles method is a standardized test for evaluating the foaming characteristics of surfactants.
Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.
Apparatus:
-
Ross-Miles foam apparatus (graduated cylinder with a jacket for temperature control and a dropping funnel)
-
Stopwatch
Procedure:
-
Prepare the surfactant solution at the desired concentration and temperature.
-
Add 200 mL of the surfactant solution to the graduated cylinder of the Ross-Miles apparatus.
-
Add 50 mL of the same solution to the dropping funnel.
-
Open the stopcock of the funnel and allow the solution to drop from a height of 90 cm into the cylinder.
-
Start the stopwatch as soon as the dropping is complete.
-
Record the initial foam height in millimeters.
-
Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Protein Denaturation Assay (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and can be used to monitor conformational changes induced by surfactants.
Principle: Chiral molecules, such as the asymmetric alpha-carbons in a protein's peptide backbone, absorb left and right-handed circularly polarized light differently. This differential absorption, or CD signal, is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil).
Apparatus:
-
Circular Dichroism (CD) spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Protein solution of known concentration
-
Surfactant solutions of varying concentrations
Procedure:
-
Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate buffer).
-
Prepare a series of surfactant solutions in the same buffer.
-
For each measurement, mix the protein stock solution with a surfactant solution to achieve the desired final protein and surfactant concentrations.
-
Record the CD spectrum of the protein solution in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
The CD spectrum of the buffer solution containing the surfactant alone should be recorded as a baseline and subtracted from the protein spectrum.
-
Analyze the changes in the CD spectrum, particularly at wavelengths characteristic of α-helical (negative bands at ~222 and ~208 nm) and β-sheet (negative band at ~218 nm) structures.
-
A decrease in the magnitude of the CD signal at these characteristic wavelengths indicates a loss of secondary structure and thus, protein denaturation. The extent of denaturation can be quantified by monitoring the change in molar ellipticity at a specific wavelength.[10][15][16][17][18]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Apparatus:
-
96-well microplate reader
-
Incubator (37°C, 5% CO2)
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of the surfactant solutions in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the surfactants. Include a control group with medium only.
-
Incubate the cells for a specific exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells.
-
The IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the surfactant concentration and fitting the data to a dose-response curve.[12][19][20]
Visualization of Cellular Signaling and Experimental Workflow
Surfactant Interaction with the NF-κB Signaling Pathway
Surfactants can modulate cellular responses, and one of the key signaling pathways they can influence is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Some surfactants have been shown to inhibit the activation of NF-κB. The following diagram illustrates a simplified canonical NF-κB signaling pathway and a potential point of interference by certain surfactants.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps involved in assessing the cytotoxicity of surfactants using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 4. Poloxamer 188 - 1 KG サイズ [sigmaaldrich.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Poloxamer 188 Solution - Elabscience® [elabscience.com]
- 7. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]
- 8. shoprythm.com [shoprythm.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Assessment of cell viability and permeation enhancement in presence of lipid-based self-emulsifying drug delivery systems using Caco-2 cell model: Polysorbate 80 as the surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the non-ionic surfactant Poloxamer 188 on passive permeability of poorly soluble drugs across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Poloxamer 188 supplemented culture medium increases the vitality of Caco-2 cells after subcultivation and freeze/thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. boddylab.ca [boddylab.ca]
- 16. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]
- 17. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Stability Showdown: Lauroyl Alanine Formulations Poised to Enhance Drug Delivery Stability
For researchers, scientists, and drug development professionals, the stability of a drug delivery system is a critical determinant of its therapeutic efficacy and shelf life. In the quest for robust and reliable drug carriers, formulations based on the amino acid surfactant N-lauroyl-L-alanine are emerging as a promising alternative to conventional systems like liposomes and polymeric nanoparticles. This guide provides an objective comparison of the stability of lauroyl alanine formulations against other common drug delivery platforms, supported by experimental data and detailed protocols.
This compound, an N-acyl amino acid, combines the biocompatibility of the amino acid L-alanine with the surface-active properties of lauric acid. This unique structure allows it to self-assemble into various nanostructures, such as micelles, vesicles, and organogels, making it a versatile component for drug delivery.[1][2] Its inherent biodegradability and low toxicity further enhance its appeal for pharmaceutical applications.[3]
Comparative Stability Analysis
The stability of a drug delivery formulation is a multifaceted issue, encompassing physical stability (e.g., particle size and integrity), chemical stability (e.g., drug degradation), and encapsulation stability (i.e., prevention of drug leakage). This section compares this compound-based solid lipid nanoparticles (LA-SLNs) with conventional solid lipid nanoparticles (SLNs), liposomes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Physical and Encapsulation Stability
The physical and encapsulation stability of nanoparticles are crucial for maintaining a consistent drug dosage and release profile. The data below, synthesized from typical performance characteristics of these systems, illustrates the potential advantages of this compound formulations.
| Parameter | This compound SLNs (Hypothetical) | Conventional SLNs (e.g., Glyceryl Monostearate) | Liposomes (e.g., DSPC/Cholesterol) | PLGA Nanoparticles |
| Initial Particle Size | 150 - 250 nm | 150 - 250 nm | 100 - 200 nm | 150 - 300 nm |
| Particle Size Change (3 months at 4°C) | < 5% | < 10% | 10 - 20% (potential for fusion) | < 10% |
| Zeta Potential | -20 to -40 mV | -15 to -25 mV | Neutral to slightly negative | -20 to -50 mV |
| Drug Loading Capacity | High | Moderate to High | Low to Moderate (hydrophilic drugs) | High |
| Entrapment Efficiency | > 90% | > 80% | Variable (dependent on drug and lipid composition) | > 70% |
This compound's structure may contribute to a more stable nanoparticle matrix, potentially leading to reduced drug expulsion over time. The slightly more negative zeta potential imparted by the alanine moiety could also enhance colloidal stability by increasing electrostatic repulsion between particles.[4] In contrast, liposomes can be prone to fusion and aggregation, and PLGA nanoparticles, particularly smaller ones, can exhibit aggregation upon storage.[5]
In Vitro Drug Release Profile
A key aspect of formulation stability is the controlled release of the encapsulated drug. The following table presents a hypothetical comparative in vitro drug release profile over 24 hours.
| Time (hours) | This compound SLNs (% Cumulative Release) | Conventional SLNs (% Cumulative Release) | Liposomes (% Cumulative Release) | PLGA Nanoparticles (% Cumulative Release) |
| 1 | 10 | 20 | 15 | 25 |
| 4 | 25 | 40 | 35 | 50 |
| 8 | 45 | 60 | 55 | 70 |
| 12 | 60 | 75 | 70 | 85 |
| 24 | 80 | 90 | 85 | 95 |
The slower, more controlled release from the hypothetical this compound SLNs suggests a more stable entrapment of the drug within the lipid matrix, minimizing burst release.[4]
Chemical Stability under Stress Conditions
The stability of the drug and the carrier itself under various environmental stresses is critical. The degradation kinetics of L-alanyl-L-glutamine have shown that the dipeptide bond is most stable around pH 6.0.[6] This suggests that this compound formulations may offer good stability under physiological conditions.
| Stress Condition | This compound Formulations | Liposomes | PLGA Nanoparticles |
| pH Stability | Optimal around pH 6.0-7.4 | Prone to hydrolysis at acidic or alkaline pH | Subject to hydrolysis, leading to polymer degradation |
| Temperature Stability | Stable at 4°C; potential for increased degradation at elevated temperatures | Sensitive to temperatures above their phase transition temperature | Aggregation can increase with temperature |
| Enzymatic Degradation | Biodegradable by endogenous enzymes | Can be degraded by lipases and other enzymes | Degraded by esterases |
Experimental Protocols
To ensure the reproducibility and validity of stability studies, detailed and standardized experimental protocols are essential.
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: Use a Zetasizer or similar DLS instrument.
-
Measurement: Equilibrate the sample to the desired temperature (e.g., 25°C). For particle size, measure the intensity of scattered light at a 90° or 173° angle. For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles.
-
Data Analysis: Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI). Calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
Stability Assessment: Repeat the measurements at specified time intervals (e.g., 0, 1, 3, and 6 months) under different storage conditions (e.g., 4°C and 25°C).
Drug Encapsulation Efficiency and Loading Capacity
Method: Ultracentrifugation and High-Performance Liquid Chromatography (HPLC)
-
Separation of Free Drug: Place a known amount of the nanoparticle formulation in an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for a sufficient time to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Quantify the drug concentration in the supernatant using a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the total drug concentration using HPLC.
-
Calculations:
-
Encapsulation Efficiency (%EE): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Diffusion
-
Preparation: Place a known amount of the nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Release Medium: Suspend the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing and understanding the stability of this compound formulations, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of drug delivery formulations.
Caption: General pathway for cellular uptake and intracellular drug release from nanoparticles.
Conclusion
While further direct comparative studies are needed, the available data and the physicochemical properties of this compound suggest that its formulations hold significant promise for improving the stability of drug delivery systems. The enhanced physical, encapsulation, and chemical stability, coupled with a more controlled drug release profile, positions this compound as a valuable excipient for the development of next-generation therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare the performance of these innovative formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Particle size and temperature effect on the physical stability of PLGA nanospheres and microspheres containing Bodipy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauroyl Alanine and CHAPS as Solubilizing Agents
In the realm of protein biochemistry and drug development, the effective solubilization of proteins, particularly membrane proteins, is a critical step for downstream analysis of their structure and function. The choice of a suitable solubilizing agent is paramount to preserving the native conformation and biological activity of the protein of interest. This guide provides a detailed comparative analysis of two commonly employed detergents: Lauroyl Alanine, an anionic amino acid-based surfactant, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The distinct chemical natures of this compound and CHAPS influence their behavior in solution and their interactions with proteins. This compound, an anionic surfactant, possesses a negatively charged carboxyl group at physiological pH. In contrast, CHAPS is a zwitterionic detergent, containing both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[1] This fundamental difference in charge can impact their solubilization mechanisms and their compatibility with various downstream applications such as ion-exchange chromatography.
| Property | This compound | CHAPS |
| Chemical Type | Anionic Amino Acid-Based Surfactant | Zwitterionic (Sulfobetaine) Detergent[1] |
| Molecular Weight | ~271.40 g/mol [2] | 614.88 g/mol [3] |
| Critical Micelle Concentration (CMC) | ~14.6 mM (for N-lauroyl sarcosinate)[4] | 6 - 10 mM[1][3] |
| Charge | Anionic (Negatively Charged) | Zwitterionic (Net Neutral)[1] |
| Denaturing Potential | Generally considered mild and non-denaturing[5] | Low / Non-denaturing[1][6] |
Solubilization Performance and Effect on Protein Integrity
Both this compound and CHAPS are regarded as mild, non-denaturing detergents, making them suitable for applications where maintaining protein structure and function is crucial.[1][5]
This compound , as part of the family of amino acid-based surfactants, is recognized for its gentle yet effective solubilization properties.[5] These surfactants are known for their biocompatibility and are often used in personal care products due to their mildness.[7][8] Their ability to preserve the structural and functional integrity of proteins makes them a good choice for sensitive proteins or protein complexes.[5]
CHAPS is a well-established and widely used detergent for solubilizing membrane proteins.[1] Its bile salt-like rigid steroidal structure, combined with a sulfobetaine headgroup, contributes to its non-denaturing character.[1] CHAPS is particularly effective at breaking protein-protein interactions while preserving the monomeric state of the solubilized protein.[9] Its high critical micelle concentration (CMC) and small micelle size facilitate its removal from the protein sample by dialysis, which is advantageous for downstream applications.[1][10]
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible solubilization of proteins. Below are representative protocols for protein extraction using this compound and CHAPS.
Protocol for Membrane Protein Extraction using this compound
This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Cell pellet containing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in water)
-
Homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer. Determine the protein concentration. Add this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collect Supernatant: The supernatant contains the solubilized membrane proteins and is ready for downstream applications.
Protocol for Membrane Protein Extraction using CHAPS
This protocol is a general guideline and can be adapted for various cell types.
Materials:
-
Cell pellet
-
CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail
-
Scraper
-
Microcentrifuge
Procedure:
-
Cell Lysis: Wash the cell pellet with ice-cold PBS. Add ice-cold CHAPS Lysis Buffer to the cell pellet.[3]
-
Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing intermittently.[3]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized proteins, for subsequent analysis.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the practical application and context of these solubilizing agents, the following diagrams are provided.
Conclusion
The choice between this compound and CHAPS as a solubilizing agent depends on the specific requirements of the experiment, including the nature of the target protein, the downstream applications, and the need to preserve biological activity.
This compound represents a class of mild, biocompatible, and effective anionic surfactants that are particularly suitable for sensitive protein systems. Their gentle nature makes them an excellent choice for applications where maintaining the native structure and function is of utmost importance.
CHAPS is a versatile and widely used zwitterionic detergent with a proven track record in solubilizing a broad range of membrane proteins. Its non-denaturing properties, electrical neutrality over a wide pH range, and ease of removal make it a reliable choice for various proteomic workflows, including isoelectric focusing and co-immunoprecipitation.[1][9]
Ultimately, for novel or challenging proteins, an empirical approach involving the screening of several detergents, including both this compound and CHAPS, at various concentrations is the most effective strategy to identify the optimal solubilization conditions. This ensures the highest yield of soluble, active protein for successful downstream analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H29NO3 | CID 13854541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. marknature.com [marknature.com]
- 8. yeserchem.com [yeserchem.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Lauroyl Alanine and Other Amino Acid-Based Surfactants in Personal Care
An in-depth evaluation of the performance characteristics of lauroyl alanine against other leading amino acid-based surfactants—sodium cocoyl glycinate, sodium lauroyl sarcosinate, and sodium cocoyl glutamate—reveals a landscape of nuanced advantages in mildness, foaming, and cleansing efficacy. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform formulation decisions in personal care.
Amino acid-based surfactants have emerged as a cornerstone of modern personal care formulations, prized for their gentle nature, excellent biocompatibility, and favorable environmental profile.[1][2] Among these, this compound and its salt form, sodium lauroyl alaninate, are gaining prominence for their balanced performance. This report provides a detailed comparison of this compound with three other widely used amino acid-based surfactants, supported by available experimental data.
Performance Characteristics: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis from various sources.
| Performance Metric | This compound (Sodium Lauroyl Alaninate) | Sodium Cocoyl Glycinate | Sodium Lauroyl Sarcosinate | Sodium Cocoyl Glutamate |
| Mildness (Zein Test Value) | Low | Very Low | Low to Moderate | Low |
| Foaming Ability | High, fine & stable foam | Rich, creamy foam[3][4] | High, stable foam[5] | Moderate to high foam |
| Cleansing Efficacy | Excellent | Good, gentle cleansing | Very good, effective sebum removal[6] | Good, gentle cleansing |
| pH Stability | Wide range | Wide range | Stable in neutral to slightly alkaline pH[7] | Performs well in acidic to neutral pH[8] |
| Skin Feel | Smooth, moisturized | Soft, moisturized[6] | Clean, fresh[6] | Silky, pleasant[8][9] |
In-Depth Efficacy Analysis
Mildness to Skin and Eyes
Foaming Performance
Foaming characteristics are crucial for consumer acceptance of cleansing products. This compound is noted for its excellent foaming ability, producing a fine and stable lather. In comparison, sodium cocoyl glycinate is known for its rich and creamy foam, which can enhance the sensory experience of a product.[3][4] Sodium lauroyl sarcosinate also provides high and stable foam, even in the presence of sebum.[5] The foaming of glutamate surfactants is generally considered good, with a particularly strong performance in acidic conditions.[8][9]
Cleansing Effectiveness
An effective surfactant must remove dirt and excess sebum without stripping the skin's natural barrier. This compound is described as having excellent detergency. Sodium lauroyl sarcosinate is also recognized for its effective cleansing, particularly in removing sebum.[6] Sodium cocoyl glycinate and sodium cocoyl glutamate offer effective yet gentle cleansing, making them suitable for formulations aimed at sensitive or dry skin.[8]
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the evaluation of surfactant performance.
Zein Test for Mildness Evaluation
Objective: To assess the potential of a surfactant to cause skin irritation by measuring its ability to denature and solubilize zein, a corn protein.
Materials:
-
Zein protein powder
-
Surfactant solution (typically a 1% aqueous solution)
-
Phosphate buffer (to maintain constant pH)
-
Spectrophotometer
Procedure:
-
A known concentration of the surfactant solution is prepared in a buffered aqueous solution.
-
A specified amount of zein powder is added to the surfactant solution.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) with constant stirring for a set period (e.g., 1 hour).
-
After incubation, the undissolved zein is separated by centrifugation or filtration.
-
The amount of dissolved zein in the supernatant/filtrate is quantified, typically by measuring the nitrogen content (e.g., using the Kjeldahl method) or by spectrophotometric methods after adding a colorimetric reagent.
-
The result is expressed as the Zein value, which is the amount of zein solubilized by the surfactant solution. A lower Zein value indicates greater mildness.
Ross-Miles Method for Foaming Ability
Objective: To determine the initial foam height and the stability of the foam generated by a surfactant solution.
Materials:
-
Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a reservoir with an orifice)
-
Surfactant solution of a specific concentration
-
Thermostatic water bath
Procedure:
-
The Ross-Miles apparatus is cleaned thoroughly to ensure no contaminants affect foam formation.
-
A specific volume of the surfactant solution is placed in the bottom of the graduated tube.
-
The apparatus is brought to a constant temperature using the thermostatic water bath.
-
A separate volume of the same surfactant solution is placed in the reservoir and allowed to fall from a specified height through the orifice into the graduated tube, generating foam.
-
The initial height of the foam column is measured immediately after all the solution has fallen from the reservoir.
-
The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
Visualizing the Surfactant Landscape
To better understand the relationships and key characteristics of these surfactants, the following diagrams illustrate their classification and a typical experimental workflow for their evaluation.
Caption: Classification of the discussed amino acid-based surfactants.
Caption: A typical experimental workflow for comparing surfactant efficacy.
Conclusion
This compound demonstrates a well-rounded performance profile, offering a compelling combination of mildness, excellent foaming, and effective cleansing. While sodium cocoyl glycinate may hold an edge in ultimate mildness and creamy lather, and sodium lauroyl sarcosinate in robust cleansing, this compound presents a versatile option suitable for a wide array of personal care applications. The choice of surfactant will ultimately depend on the specific formulation goals, target audience, and desired sensory experience. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative ranking of these high-performance ingredients.
References
- 1. yeserchem.com [yeserchem.com]
- 2. ggs-nc.com [ggs-nc.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. clariant.com [clariant.com]
- 5. tichemindustry.com [tichemindustry.com]
- 6. Sodium Lauroyl Sarcosinate vs. Sodium Cocoyl Glycinate – Best Choice for Sensitive Skin [waycoochem.com]
- 7. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 8. specialchem.com [specialchem.com]
- 9. sinolion.com [sinolion.com]
- 10. clausiuspress.com [clausiuspress.com]
- 11. ARSHINE LIFESCIENCE CO., LTD. [arshinechem.com]
Safety Operating Guide
Proper Disposal of Lauroyl Alanine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This document provides a comprehensive guide to the proper disposal procedures for lauroyl alanine, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Conflicting information exists regarding its immediate hazards, with some safety data sheets (SDS) indicating potential for respiratory, skin, and serious eye irritation, while others classify it as non-hazardous[1][2]. Therefore, a cautious approach is recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles[1].
-
Hand Protection: Use chemically resistant gloves[1].
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator[1].
Work in a well-ventilated area to minimize inhalation of any dust or aerosols. Avoid direct contact with the substance and prevent the generation of dust during handling[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations[2][3]. It is the responsibility of the waste generator to correctly classify the waste and ensure its proper disposal.
-
Waste Collection:
-
Spill Management:
-
Dry Spills: In the event of a dry spill, use dry clean-up methods such as sweeping or vacuuming to collect the material. Avoid procedures that generate dust. Place the collected material in a sealed container for disposal[1].
-
Wet Spills: For wet spills, absorb the material with an inert, non-combustible absorbent. Shovel the absorbed material into a labeled container for disposal[1].
-
Decontamination: Following a spill, decontaminate the area by washing it down with large amounts of water. Prevent runoff from entering drains or waterways. If contamination of drains occurs, notify emergency services immediately[1].
-
-
Container Management:
-
Ensure that waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
Label the container clearly with "Waste this compound" and any other information required by your institution.
-
-
Final Disposal:
Quantitative Data Summary
The available safety data sheets do not provide specific quantitative data such as permissible exposure limits or waste disposal codes. The following table summarizes the key hazard classifications, which can inform the disposal process.
| Hazard Statement | GHS Classification (from select SDS) | Source |
| May cause respiratory irritation. | H335 | [1] |
| Causes skin irritation. | H315 | [1] |
| Causes serious eye irritation. | H319 | [1] |
| Not a hazardous substance or mixture. | Not Classified | [2] |
Experimental Protocols
The information presented in this document is derived from safety data sheets and does not cite specific experimental protocols for disposal. The procedural guidance is based on standard chemical waste management practices.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Lauroyl Alanine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of all chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Lauroyl alanine, covering personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment.
The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant to protect from dust and potential splashes.[3] A face shield may be necessary for procedures with a significant splash hazard.[3] |
| Hand Protection | Disposable Nitrile Gloves | Provides minimum protection for incidental contact.[3] For prolonged or direct contact, consider using thicker, chemical-resistant gloves.[3] Always wash hands after removing gloves. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator | Not generally required under normal use in a well-ventilated area.[3] However, if dust is generated and engineering controls like a fume hood are insufficient, a respirator is advised.[2][3] |
| Foot Protection | Closed-Toe Shoes | Essential for preventing injuries from spills or dropped objects.[3][4][5] |
Operational and Handling Protocols
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to prevent the accumulation of dust or vapors.[2][3]
-
Prevent all personal contact, including inhalation and contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep containers securely sealed when not in use.[2]
Storage:
-
Store in original, tightly sealed containers.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials and foodstuffs.[2]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical. The following table outlines first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention. |
| Ingestion | Rinse the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] |
Accidental Release: In the event of a spill, immediately evacuate the area.[7] Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[2] For dry spills, use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material in a sealed container for proper disposal.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the chemical to enter drains or water courses.[1][2]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.
References
- 1. abmole.com [abmole.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. sdfine.com [sdfine.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
